2-Cl-cAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11ClN5O6P |
|---|---|
Molecular Weight |
363.65 g/mol |
IUPAC Name |
(4aR,6R,7S)-6-(6-amino-2-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O6P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,14,15)/t3-,5+,6?,9-/m1/s1 |
InChI Key |
BMMXRKXDJYQDGV-ACJOCUEISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of 2-Cl-cAMP in Protein Kinase A Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 2-chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) in the activation of Protein Kinase A (PKA). It covers the core principles of PKA activation, the specific effects of this compound, quantitative data on related compounds, and detailed experimental protocols for studying this interaction.
Core Mechanism of Protein Kinase A (PKA) Activation
Protein Kinase A is a key enzyme in cellular signaling, responding to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2).[1][2] The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.[1]
The activation of PKA is initiated by the binding of four molecules of cAMP to the two regulatory subunits, with each R subunit containing two distinct cAMP binding domains (CBDs), designated A and B.[1] This binding induces a significant conformational change in the regulatory subunits, leading to the dissociation of the active catalytic subunits.[3] These freed catalytic subunits can then phosphorylate a multitude of substrate proteins on serine or threonine residues, thereby regulating a wide array of cellular processes, including metabolism, gene expression, and cell proliferation.[4][5]
The two major isoforms of the PKA regulatory subunits, type I (RI) and type II (RII), exhibit different affinities for cAMP and have distinct tissue distributions and subcellular localizations, contributing to the specificity of cAMP signaling.[2]
Mechanism of Action of this compound
This compound is a potent and site-selective analog of cAMP used to investigate the activation of PKA. The substitution of a chlorine atom at the C2 position of the adenine (B156593) ring significantly influences its binding affinity and selectivity for the different PKA regulatory subunit isoforms and their respective cAMP-binding domains.
Studies on various cAMP analogs have shown that modifications to the adenine moiety can confer isoform and site selectivity. Specifically, the presence of an electron-withdrawing group at the C2 position, such as the chloro group in this compound, has been shown to favor binding to the cAMP-binding site B of the type I regulatory subunit (RI). This selectivity allows researchers to preferentially activate PKA type I over type II, enabling the dissection of the specific downstream signaling pathways mediated by each isoform.
The binding of this compound to the regulatory subunits induces a conformational change analogous to that caused by cAMP, leading to the release of the active catalytic subunits. The increased potency of this compound compared to cAMP in certain contexts can be attributed to its potentially higher affinity for specific R subunit isoforms.
Quantitative Data: Binding of cAMP Analogs to PKA Isoforms
| Compound | PKA Isoform | Binding Site | Relative Affinity vs. cAMP |
| cAMP | Type I (RI) | Site A (AI) | 1 |
| Site B (BI) | 1 | ||
| Type II (RII) | Site A (AII) | 1 | |
| Site B (BII) | 1 | ||
| 2-chloro-8-methylamino-cAMP | Type I (RI) | Site A (AI) | Lower |
| Site B (BI) | 7-fold increased | ||
| Type II (RII) | Site A (AII) | Lower | |
| Site B (BII) | Similar |
Table 1: Relative binding affinities of a C2-substituted cAMP analog compared to cAMP for the different binding sites on PKA regulatory subunit isoforms.[6] "Lower" indicates a reduced affinity compared to cAMP, while "Similar" indicates a comparable affinity.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of PKA activation and the experimental approaches to study it, the following diagrams are provided in Graphviz DOT language.
Caption: PKA Activation Signaling Pathway.
Caption: Experimental Workflow for PKA Kinase Activity Assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with PKA.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to PKA regulatory subunits.
Materials:
-
Purified PKA regulatory subunit (RI or RII)
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5), degassed
-
Syringe and sample cell
Protocol:
-
Sample Preparation:
-
Prepare a solution of the PKA regulatory subunit at a concentration of 10-50 µM in the ITC buffer.
-
Prepare a solution of this compound at a concentration 10-20 times that of the protein in the same ITC buffer. Ensure the buffer is identical to avoid heats of dilution.
-
Degas both solutions thoroughly before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).
-
-
Titration:
-
Load the PKA regulatory subunit solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Initiate the titration run.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
-
Surface Plasmon Resonance (SPR)
Objective: To measure the association (ka) and dissociation (kd) rate constants of this compound binding to immobilized PKA regulatory subunits.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified PKA regulatory subunit
-
This compound
-
Running buffer (e.g., HBS-EP+), degassed
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PKA regulatory subunit solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized PKA surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration if necessary.
-
-
Data Analysis:
-
Record the sensorgrams for each concentration.
-
Perform a global fit of the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
PKA Kinase Activity Assay (Colorimetric)
Objective: To determine the activation constant (Ka) or EC50 of this compound for PKA activation.
Materials:
-
PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
Phospho-specific antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Assay Setup:
-
Coat a microplate with the PKA substrate peptide.
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In each well, add the PKA holoenzyme and the corresponding concentration of this compound.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by washing the plate.
-
-
Detection:
-
Add the phospho-specific primary antibody to each well and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate and allow the color to develop.
-
Stop the color development with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the Ka or EC50 value.
-
Conclusion
This compound serves as a valuable tool for the specific activation and study of Protein Kinase A. Its selectivity for PKA isoforms, particularly type I, allows for the detailed investigation of distinct cAMP-mediated signaling pathways. The experimental protocols outlined in this guide provide a robust framework for characterizing the binding kinetics and activation potency of this compound, contributing to a deeper understanding of PKA regulation and its role in cellular physiology and disease. The provided diagrams offer a clear visual representation of the underlying molecular mechanisms and experimental workflows.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. Regulation of Cardiac PKA Signaling by cAMP and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. CAMP Dependent Protein Kinase, Catalytic Subunit - Proteopedia, life in 3D [proteopedia.org]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
2-Cl-cAMP: A Site-Selective Probe for Protein Kinase A (PKA) Isoform Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that modulates a vast array of cellular processes primarily through the activation of cAMP-dependent protein kinase (PKA). The existence of distinct PKA isoforms, classified as type I (PKA-I) and type II (PKA-II) based on their regulatory (R) subunits (RI and RII respectively), allows for compartmentalized and specific signaling. Understanding the differential roles of these isoforms is crucial for dissecting signaling pathways and for the development of targeted therapeutics. Site-selective cAMP analogs are invaluable tools in this endeavor. This technical guide focuses on 2-Chloro-cAMP (2-Cl-cAMP), a key site-selective cAMP analog, providing a comprehensive overview of its mechanism, quantitative binding and activation data, detailed experimental protocols for its use, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to PKA Signaling and Isoform Specificity
Protein Kinase A (PKA) is a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R-subunit dimer binds to and inhibits the C-subunits. The binding of four cAMP molecules to the R-subunits induces a conformational change, leading to the dissociation and activation of the C-subunits, which then phosphorylate downstream target proteins on serine or threonine residues.[1][2]
There are four main isoforms of the R-subunit in mammals: RIα, RIβ, RIIα, and RIIβ.[1] These isoforms exhibit distinct tissue distribution, subcellular localization, and biochemical properties, contributing to the specificity of cAMP signaling.[3] PKA-I (containing RIα or RIβ) and PKA-II (containing RIIα or RIIβ) are activated differently by cAMP and its analogs. Notably, PKA-I is more readily activated by cAMP than PKA-II.[3] The ability to selectively activate one type of PKA isoform over the other is a powerful experimental approach to delineate their specific functions.
This compound: A Tool for Site-Selective PKA Activation
This compound is a synthetic analog of cAMP that exhibits selectivity for the different cAMP-binding sites on the PKA regulatory subunits. Each R-subunit has two distinct cAMP-binding domains, designated site A and site B. These sites exhibit cooperativity in binding cAMP.[4] Site-selective cAMP analogs can preferentially bind to one of these sites, leading to a synergistic activation of PKA when used in combination with another analog that targets the other site. This synergistic activation allows for the preferential activation of either PKA-I or PKA-II.
Quantitative Data for PKA Activation by cAMP Analogs
The following table summarizes the activation constants (Ka) for cAMP with different PKA isoforms. While specific data for this compound is sparse, the data for cAMP provides a baseline for understanding PKA activation.
| PKA Isoform | Activator | Activation Constant (Ka) (nM) | Notes |
| PKA-Iα | cAMP | - | More readily dissociated by cAMP than PKA-II.[3] |
| PKA-IIα | cAMP | - | |
| PKA-IIβ | cAMP | 610 | The Ka is significantly higher than for RIα and RIIα.[5] |
Note: The activation constant (Ka) represents the concentration of the activator required for half-maximal activation of the kinase.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive method to measure the kinase activity of PKA in response to activation by this compound, often in combination with another site-selective analog.
Materials:
-
Purified recombinant PKA holoenzyme (Type I or Type II)
-
This compound and another site-selective cAMP analog
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well or 96-well plates
Procedure:
-
Prepare Reagents: Dilute the PKA holoenzyme, substrate peptide, ATP, and cAMP analogs to their final working concentrations in Kinase Assay Buffer.
-
Plate Setup: Add the diluted PKA holoenzyme to the wells of the microplate.
-
Activator Addition: Add varying concentrations of this compound alone or in combination with a second site-selective analog to the wells. Include a control with no cAMP analogs and a positive control with a saturating concentration of cAMP.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate peptide mixture to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP formed and thus to the PKA activity.
-
Data Analysis: Plot the PKA activity (luminescence) against the concentration of the cAMP analog(s) to determine the activation constant (Ka).
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a powerful technique to measure the binding affinity and kinetics of this compound to different PKA regulatory subunit isoforms in real-time without the need for labels.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant PKA regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified PKA regulatory subunit isoform over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized R-subunit surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The Kd value represents the binding affinity of this compound for the specific PKA isoform.
-
Visualizing PKA Signaling and Experimental Workflows
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway, from the activation of a G-protein coupled receptor (GPCR) to the phosphorylation of target proteins.
Caption: Canonical cAMP/PKA signaling pathway.
Site-Selective Activation of PKA Isoforms
This diagram illustrates the principle of using pairs of site-selective cAMP analogs to preferentially activate either PKA Type I or PKA Type II.
References
- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cardiac PKA Signaling by cAMP and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of 2-Cl-cAMP Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, from metabolism and gene transcription to cell growth and differentiation.[1][2][3] The synthetic cAMP analog, 2-chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP), is a valuable tool for dissecting cAMP-mediated signaling pathways. This technical guide provides an in-depth exploration of the downstream targets of this compound signaling, with a focus on its primary effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This document outlines quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate further research and drug development in this critical area of cell signaling.
Primary Downstream Effectors of this compound
The intracellular effects of cAMP, and by extension its analog this compound, are primarily mediated by three main classes of proteins:
-
Protein Kinase A (PKA): A serine/threonine kinase that, upon activation by cAMP, phosphorylates a multitude of substrate proteins, thereby altering their activity.[4][5][6][7]
-
Exchange protein directly activated by cAMP (Epac): Guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3][8][9][10][11]
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: Non-selective cation channels that are directly gated by the binding of cyclic nucleotides.[12][13][14][15]
This compound is a site-selective cAMP analog with a high affinity for the regulatory subunits of PKA.[16] Its utility lies in its ability to potently activate these pathways, allowing for the detailed study of their downstream consequences.
Quantitative Data: this compound Interaction with PKA and Epac
The following tables summarize the quantitative parameters of this compound's interaction with its primary effectors, PKA and Epac. These values are essential for designing experiments and interpreting results.
Table 1: Binding Affinity of this compound and related analogs for PKA Regulatory Subunits
| Analog | PKA Isoform | Binding Affinity (Kd) | Reference |
| cAMP | PfPKAr | 1.2 nM | [16] |
| Sp-2-Cl-cAMPS | PfPKAr | 8.9 nM | [16] |
| cAMP | PKA | 0.1–1.0 μmol/l | [17] |
Table 2: Activation Constants of cAMP and its analogs for Epac
| Analog | Epac Isoform | Activation Constant (AC50) | Reference |
| cAMP | Epac2 | 20.2 μM | [11] |
| 8-pCPT-2'-O-Me-cAMP | Epac2 | 3.5 μM | [18] |
| S220 (Epac2 activator) | Epac2 | 0.1 μM | [18] |
| cAMP | Epac1 (full-length) | 2.8 μmol/l (Kd) | [17] |
| cAMP | Epac2 (isolated binding sites) | A site: 87 μmol/l (Kd), B site: 1.2 μmol/l (Kd) | [17] |
Note: Specific AC50 values for this compound with Epac isoforms were not found in the search results. The table provides data for cAMP and other relevant analogs to offer a comparative baseline.
Signaling Pathways
The activation of PKA and Epac by this compound initiates distinct downstream signaling cascades.
PKA Signaling Pathway
Upon binding of this compound to the regulatory subunits of PKA, the catalytic subunits are released and become active.[4][19] These catalytic subunits then phosphorylate a wide range of downstream substrates on serine or threonine residues, leading to changes in their activity, localization, and interaction with other proteins. A key nuclear target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes.[1]
Epac Signaling Pathway
Activation of Epac by this compound leads to a conformational change that unmasks its GEF activity.[17][20] Epac then catalyzes the exchange of GDP for GTP on the small G-proteins Rap1 and Rap2, leading to their activation.[3][11] Activated Rap proteins can then engage a variety of downstream effectors, influencing processes such as cell adhesion, proliferation, and differentiation.[8][21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream targets of this compound signaling.
Protocol 1: In Vitro PKA Activity Assay
This protocol describes how to measure the kinase activity of PKA in response to this compound using a radioactive or non-radioactive assay format.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA regulatory subunits
-
This compound
-
PKA substrate peptide (e.g., Kemptide)[23]
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]
-
[γ-³²P]ATP (for radioactive assay) or ATP and phospho-specific antibodies (for non-radioactive assay)
-
Phosphatase inhibitors[24]
-
Trichloroacetic acid (TCA) (for radioactive assay)
-
Scintillation counter or Western blot equipment
Procedure:
-
Reconstitute the PKA holoenzyme: Incubate the catalytic and regulatory subunits of PKA together in kinase buffer to form the inactive holoenzyme.
-
Prepare the kinase reaction: In a microcentrifuge tube, combine the PKA holoenzyme, PKA substrate peptide, and kinase buffer.
-
Initiate the reaction: Add a solution of this compound at the desired concentration to the reaction mixture. For the control, add vehicle only.
-
Start the phosphorylation: Add ATP (and [γ-³²P]ATP for the radioactive method) to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction:
-
Radioactive method: Add ice-cold TCA to precipitate the proteins and peptides. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[23]
-
Non-radioactive method: Add SDS-PAGE sample buffer to stop the reaction.
-
-
Analyze the results:
-
Radioactive method: Compare the counts per minute (CPM) between the this compound-treated samples and the control to determine the fold activation of PKA.
-
Non-radioactive method: Proceed with Western blot analysis using a phospho-specific antibody against the PKA substrate.
-
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol details the detection of phosphorylated PKA substrates in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[24]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[24]
-
Primary antibody specific for the phosphorylated PKA substrate
-
Primary antibody for the total (pan) form of the substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include an untreated control.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Normalize the protein amounts for each sample, add SDS-PAGE sample buffer, and heat to denature. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24][25]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary antibody incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and re-probing (optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
-
Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
References
- 1. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: map04024 [kegg.jp]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 7. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Cyclic Nucleotide-Gated Ion Channels - Research Products | StressMarq Biosciences Inc. [stressmarq.com]
- 16. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncoscience.us [oncoscience.us]
- 22. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Effects of 2-Cl-cAMP on Gene Transcription and Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP), a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), modulates gene transcription and expression. This document details the primary signaling pathways activated by this compound, presents quantitative data on its effects on gene expression from various studies, and provides detailed experimental protocols for researchers investigating these processes.
Core Signaling Pathways of this compound
This compound, like endogenous cAMP, primarily exerts its effects on gene expression through two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][2][3] The activation of these pathways leads to the modulation of various transcription factors, ultimately altering the transcriptional landscape of the cell.
The PKA-CREB Signaling Axis
The canonical pathway for cAMP-mediated gene transcription involves the activation of PKA.[1][4] In its inactive state, PKA exists as a tetramer consisting of two regulatory and two catalytic subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1] These active catalytic subunits can then translocate to the nucleus and phosphorylate a variety of substrates, most notably the cAMP response element-binding protein (CREB).[5]
Phosphorylated CREB (pCREB) binds to specific DNA sequences known as cAMP response elements (CREs), which are present in the promoter regions of many genes.[5] This binding event, often in conjunction with the recruitment of co-activators such as CREB-binding protein (CBP) and p300, initiates the transcription of target genes.[5] Genes regulated by this pathway are involved in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[5]
The Epac-Mediated Signaling Pathway
In addition to the PKA pathway, this compound can also signal through Epac proteins (Epac1 and Epac2), which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2][3] Upon binding of this compound, Epac undergoes a conformational change that allows it to activate Rap proteins by promoting the exchange of GDP for GTP.[2]
Activated Rap proteins can then influence a variety of downstream effectors, leading to changes in gene expression through PKA-independent mechanisms.[5] The Epac pathway has been implicated in the regulation of genes involved in cell adhesion, differentiation, and inflammation.[5][6] The specific transcriptional outcomes of Epac activation are cell-type and context-dependent.
Quantitative Effects of this compound on Gene Expression
The following tables summarize quantitative data from studies that have investigated the effects of this compound and its close analog, 8-Cl-cAMP, on gene expression in different cell types. It is important to note that 8-Cl-cAMP can be metabolized to 8-Cl-adenosine, which may contribute to its biological effects.
Table 1: Genes Regulated by 8-Cl-cAMP in Human Neuroblastoma (SK-N-DZ) Cells
Data from a microarray analysis. Cells were treated with 8-Cl-cAMP, and gene expression changes were assessed.
| Gene Symbol | Gene Name | Function | Fold Change (approx.) |
| Upregulated Genes | |||
| LIMK1 | LIM domain kinase 1 | Cytoskeletal regulation | Not specified |
| GJA1 | Gap junction protein alpha 1 (Connexin 43) | Cell-cell communication | Not specified |
| NEO1 | Neogenin 1 | Neuronal guidance | Not specified |
| NEFL | Neurofilament light | Neuronal structure | Not specified |
| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | Cell cycle arrest | Not specified |
| KLRK1 | Killer cell lectin like receptor K1 | Immune response | Not specified |
| Downregulated Genes | |||
| TGFB1 | Transforming growth factor beta 1 | Proliferation, differentiation | Not specified |
| DYRK2 | Dual specificity tyrosine phosphorylation regulated kinase 2 | Cell cycle regulation | Not specified |
| PLAU | Plasminogen activator, urokinase | Extracellular matrix remodeling | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on gene transcription and expression.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to investigate its effects on gene expression.
Materials:
-
Cell line of interest (e.g., neuronal cells, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or water, stored at -20°C)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. A dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) is recommended to determine the optimal concentration.
-
For time-course experiments, prepare separate sets of plates for each time point (e.g., 0, 2, 6, 12, 24 hours).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
-
At the end of the treatment period, proceed with RNA isolation.
RNA Isolation and Quantification
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
Protocol (using TRIzol):
-
Wash the cell monolayer once with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture surface area. Pipette the lysate up and down several times to homogenize.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.
-
Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10 minutes at 55-60°C.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To quantify the expression levels of specific target genes in response to this compound treatment.
Materials:
-
Isolated total RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
qPCR master mix (containing SYBR Green or a probe-based detection system)
-
Forward and reverse primers for target and reference genes
-
qPCR instrument
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1 µg of total RNA, random primers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, and reverse transcriptase enzyme.
-
Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes, and then inactivate the enzyme at 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA.
-
Set up reactions for each target gene and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR program on a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the role of the cAMP signaling pathway in regulating gene expression. By activating both PKA and Epac, it can induce a wide range of transcriptional changes that are critical for various cellular functions. The experimental protocols provided in this guide offer a framework for researchers to explore the specific effects of this compound in their systems of interest. Further research, including genome-wide analyses such as RNA sequencing, will continue to elucidate the complex and multifaceted role of cAMP signaling in gene regulation.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufmg.br [repositorio.ufmg.br]
The Antiproliferative Role of 2-Cl-cAMP: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Methodologies for Studying 2-Chloro-cAMP's Impact on Cellular Proliferation
This technical guide provides a comprehensive overview of the role of 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP), and its widely studied analog 8-Chloro-cAMP (8-Cl-cAMP), in modulating cellular proliferation. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, presents key quantitative data, and offers detailed experimental protocols for investigating the antiproliferative effects of these potent cAMP analogs.
Introduction: The Promise of cAMP Analogs in Cancer Therapy
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] Consequently, the cAMP signaling pathway has emerged as a promising target for therapeutic intervention, particularly in oncology.[2] this compound and its structural analog 8-Cl-cAMP are synthetic cAMP derivatives that have demonstrated potent antiproliferative activity across a broad spectrum of cancer cell lines.[3] This guide will explore the multifaceted mechanisms by which these compounds exert their effects and provide the necessary tools for their further investigation.
Mechanisms of Action: Beyond PKA Activation
The antiproliferative effects of this compound and 8-Cl-cAMP are complex and involve both Protein Kinase A (PKA)-dependent and -independent pathways. While initially thought to solely function through the activation of PKA, subsequent research has revealed a more intricate mechanism of action.
PKA-Dependent Signaling
The canonical cAMP signaling pathway involves the binding of cAMP to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream targets, culminating in the regulation of gene expression and cellular processes. While some antiproliferative effects of cAMP analogs can be attributed to PKA activation, studies have shown that 8-Cl-cAMP's growth-inhibitory actions are not solely dependent on this pathway.
PKA-Independent Signaling and the Role of Metabolites
A significant portion of 8-Cl-cAMP's antiproliferative activity is mediated through its conversion to the metabolite 8-chloro-adenosine (8-Cl-Ado). This metabolite can exert cytotoxic effects independent of PKA activation. One of the key PKA-independent pathways activated by 8-Cl-cAMP, via 8-Cl-Ado, is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the p38 MAPK pathway is strongly associated with the induction of apoptosis in cancer cells treated with 8-Cl-cAMP.
Quantitative Data on Antiproliferative Effects
The following tables summarize the quantitative effects of 8-Cl-cAMP on cellular proliferation, cell cycle distribution, and apoptosis in various cancer cell lines.
Table 1: IC50 Values of 8-Cl-cAMP in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARO | Anaplastic Thyroid Carcinoma | 2.3 - 13.6 | |
| NPA | Papillary Thyroid Carcinoma | 2.3 - 13.6 | |
| WRO | Follicular Thyroid Carcinoma | 2.3 - 13.6 | |
| HeLa | Cervical Cancer | 4 - 4.8 | |
| K562 | Chronic Myelogenous Leukemia | 7.5 - 16.5 | |
| B16 | Melanoma | 8 |
Table 2: Effect of 8-Cl-cAMP on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| U87MG (p53wt) | Control | 65.4 | 23.1 | 11.5 | |
| 50 µM 8-Cl-cAMP (72h) | 45.2 | 40.8 | 14.0 | ||
| U251MG (p53mt) | Control | 60.2 | 28.9 | 10.9 | |
| 50 µM 8-Cl-cAMP (72h) | 42.1 | 45.3 | 12.6 | ||
| ARO | 200 µM 8-Cl-cAMP (48h) | Reduction | Accumulation | - |
Table 3: Induction of Apoptosis by 8-Cl-cAMP
| Cell Line | Treatment | % Apoptotic Cells (Sub-G0/G1) | Reference |
| SH-SY5Y | 50 µM 8-Cl-cAMP (4 days) | ~60% | |
| HL-60 | 50 µM 8-Cl-cAMP (4 days) | ~70% | |
| ARO | 200 µM 8-Cl-cAMP (48h) | Significant Increase | |
| U87MG | 50 µM 8-Cl-cAMP (72h) | Significant Increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound and 8-Cl-cAMP on cellular proliferation.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well microplates
-
This compound or 8-Cl-cAMP stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound or 8-Cl-cAMP in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted cAMP analog solutions. Include wells with medium only as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with cAMP analogs.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Apoptosis Assay using Annexin V-FITC Staining
This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for detecting the expression and phosphorylation status of key proteins in the PKA and p38 MAPK pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKA RIIβ, anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the antiproliferative effects of 8-Cl-cAMP.
Caption: PKA Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Conclusion
This compound and its analog 8-Cl-cAMP represent a class of molecules with significant potential in the modulation of cellular proliferation, particularly in the context of cancer. Their multifaceted mechanisms of action, involving both PKA-dependent and -independent pathways, offer multiple avenues for therapeutic intervention. This technical guide provides a foundational understanding and practical methodologies for researchers to further explore the intricate role of these cAMP analogs in cell biology and to accelerate their potential translation into novel therapeutic strategies.
References
- 1. Cyclic AMP induces apoptosis in multiple myeloma cells and inhibits tumor development in a mouse myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloro-cyclic AMP and protein kinase A I-selective cyclic AMP analogs inhibit cancer cell growth through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the impact of 2-Cl-cAMP on neuronal function
An In-Depth Technical Guide to the Impact of 2-Cl-cAMP on Neuronal Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that translates a vast array of extracellular signals into intracellular physiological responses.[1][2][3] In the nervous system, the cAMP signaling pathway is a critical regulator of diverse neuronal functions, including excitability, synaptic plasticity, gene transcription, and survival.[1][4] 2-Chloro-cAMP (this compound) is a potent, membrane-permeable cAMP analog specifically utilized in research to activate cAMP-dependent protein kinase (PKA), thereby allowing for the precise investigation of these pathways. This technical guide provides a comprehensive overview of the impact of this compound on neuronal function, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling cascades.
The cAMP Signaling Pathway: Mechanism of Action
The canonical cAMP signaling pathway is initiated when extracellular ligands, such as neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the neuronal membrane. This guide focuses on the effects mediated by stimulatory G proteins (Gs), which activate the enzyme adenylyl cyclase (AC). AC then catalyzes the conversion of ATP into cAMP. As a research tool, this compound bypasses the GPCR and AC activation steps, directly increasing the intracellular concentration of a PKA-activating molecule.
Once elevated, cAMP primarily exerts its effects through three main downstream targets:
-
Protein Kinase A (PKA): The most prominent effector, PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a multitude of substrate proteins, including ion channels, transcription factors, and enzymes, thereby altering their activity.
-
Exchange Protein Activated by cAMP (Epac): These proteins function as guanine (B1146940) nucleotide exchange factors for the Rap1 and Rap2 small G proteins, influencing processes like cell adhesion and cytoskeletal dynamics.
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: Direct binding of cAMP can modulate the gating of these non-selective cation channels, directly influencing membrane potential.
The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.
Quantitative Impact of cAMP Pathway Activation on Neuronal Function
Activation of the cAMP pathway by agents like this compound induces significant, measurable changes in neuronal physiology. The following tables summarize quantitative data reported across various studies.
Table 1: Effects on Ion Channel Activity and Membrane Properties
| Parameter | Cell Type | Treatment | Effect | Reference |
| L-type Ca²⁺ Current | NPC-derived neurons | IBMX (PDE inhibitor) | Current amplitude increased from -152 ± 27 pA to -182 ± 31 pA. | |
| Slow AHP K⁺ Current (IsAHP) | Hippocampal Pyramidal Cells | Photorelease of cAMP | Rapid and significant inhibition of the current. | |
| Peritubular Membrane Potential | Frog Proximal Tubule Cells | db-cAMP (cAMP analog) | Hyperpolarization of 2.0 ± 0.2 mV. | |
| Intracellular Na⁺ Activity | Frog Proximal Tubule Cells | db-cAMP (cAMP analog) | Decrease of 2.5 ± 0.5 mmol/L. | |
| Intracellular K⁺ Activity | Frog Proximal Tubule Cells | db-cAMP (cAMP analog) | Increase of 3.6 ± 0.9 mmol/L. |
Table 2: Effects on Neuronal Excitability and Development
| Parameter | Model System | Treatment | Effect | Reference |
| Neuronal Firing Rate | Hippocampal Pyramidal Cells | cAMP photorelease after AHP | Spike rate increased from ~1 Hz (control) to ~14 Hz within 20 seconds. | |
| Response to Dopamine | Mesenchymal Stem Cells (MSCs) | Forskolin + IBMX | Percentage of responsive cells increased from 40% (uninduced) to 80% after 7 days. | |
| Response to KCl | Mesenchymal Stem Cells (MSCs) | Forskolin + IBMX | Percentage of responsive cells increased from 12% (uninduced) to 40%. | |
| Neurite Length | Spiral Ganglion Neurons | cpt-cAMP (1 µM) | Significantly increased neurite length. | |
| Neurite Length | Spiral Ganglion Neurons | cpt-cAMP (10 µM) | Significantly reduced neurite length. |
Table 3: Effects on Gene Expression and Signaling
| Parameter | Cell Type | Treatment | Effect | Reference |
| GSK-3β Phosphorylation (Ser9) | Rat Cerebellar Granule Neurons | Forskolin (10 µM) | Rapid and significant increase, comparable to maximal IGF-I stimulation. | |
| pCREB Signal | NPC-derived neurons | IBMX (PDE inhibitor) | Normalized fluorescence intensity increased from 0.18 ± 0.01 to 1.05 ± 0.04. | |
| pCREB Signal with Nifedipine | NPC-derived neurons | IBMX + Nifedipine | pCREB increase was blocked (0.14 ± 0.02 to 0.19 ± 0.03). |
Key Neuronal Functions Modulated by this compound
Neuronal Excitability and Ion Channel Modulation
This compound, by activating PKA, directly modulates the activity of various ion channels, profoundly altering neuronal excitability. PKA-mediated phosphorylation can increase the activity of L-type calcium channels and inhibit certain potassium channels, such as those responsible for the slow afterhyperpolarization (AHP). The inhibition of K⁺ currents reduces the threshold for firing and increases the firing rate, while enhancement of Ca²⁺ currents can prolong action potentials and influence neurotransmitter release. This dual regulation allows for fine-tuning of neuronal output.
Synaptic Plasticity
The cAMP pathway is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. It is particularly crucial for the late phase of long-term potentiation (L-LTP), which requires gene transcription and protein synthesis. PKA activation leads to the phosphorylation of the transcription factor CREB (cAMP Response Element-Binding protein). Phosphorylated CREB (pCREB) binds to DNA and initiates the transcription of genes necessary for the structural and functional changes that consolidate memory.
Neuronal Survival and Differentiation
The cAMP/PKA pathway plays a significant pro-survival role in neurons. One key mechanism involves the PKA-dependent phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic enzyme. Furthermore, elevating intracellular cAMP can promote the differentiation of neural progenitor cells into mature, functional neurons by increasing the expression of voltage-gated ion channels and facilitating synapse formation.
Experimental Protocols for Studying this compound Effects
Investigating the impact of this compound requires a combination of techniques to probe changes from the molecular to the network level.
Primary Neuronal Culture
-
Objective: To establish a viable in vitro model of primary neurons for subsequent treatment and analysis.
-
Methodology:
-
Dissection: Euthanize embryonic (e.g., E18 rat) or early postnatal (e.g., P0 mouse) animals according to approved institutional protocols. Dissect the brain region of interest (e.g., hippocampus, cortex) in ice-cold dissection medium.
-
Dissociation: Mince the tissue and enzymatically digest it (e.g., with trypsin or papain) to create a single-cell suspension.
-
Plating: Plate the dissociated cells onto culture dishes pre-coated with an adhesion substrate like Poly-D-Lysine (PDL).
-
Culture: Maintain neurons in a specialized growth medium (e.g., Neurobasal medium supplemented with B27) in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: After allowing the neurons to mature in vitro (e.g., 7-14 days), introduce this compound into the culture medium at the desired final concentration for the specified duration.
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure changes in ion channel currents, membrane potential, and firing properties in individual neurons.
-
Methodology:
-
Preparation: Transfer a coverslip with cultured neurons to a recording chamber on a microscope stage, continuously perfusing with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Recording: Rupture the cell membrane within the pipette tip to gain electrical access to the cell interior ("whole-cell" configuration). Use a specialized amplifier to either clamp the voltage and measure currents (voltage-clamp) or clamp the current and measure membrane potential (current-clamp).
-
Stimulation & Analysis: Apply voltage steps to elicit specific ion currents or inject current to induce action potentials. Record baseline activity, then apply this compound via the perfusion system and record the resulting changes.
-
cAMP Biosensor Imaging (FRET)
-
Objective: To visualize and quantify the spatiotemporal dynamics of intracellular cAMP levels in real-time.
-
Methodology:
-
Sensor Expression: Transfect cultured neurons or use viral vectors (e.g., AAV) to express a genetically encoded FRET-based cAMP sensor (e.g., Epac1-camps). These sensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).
-
Imaging Setup: Place the culture dish on a fluorescence microscope equipped for ratiometric imaging (i.e., capable of exciting the donor fluorophore and capturing emission from both donor and acceptor).
-
Data Acquisition: Excite the donor (e.g., CFP) and simultaneously capture images in both the donor and acceptor (e.g., YFP) channels. An increase in cAMP causes a conformational change in the sensor, altering the distance between the fluorophores and thus changing the FRET efficiency.
-
Analysis: Calculate the ratio of acceptor-to-donor fluorescence intensity. A change in this ratio over time directly reflects the change in intracellular cAMP concentration.
-
Conclusion and Future Directions
This compound serves as an invaluable pharmacological tool for dissecting the intricate roles of the cAMP signaling pathway in the nervous system. Its ability to directly and potently activate PKA allows researchers to investigate its downstream consequences on neuronal excitability, synaptic strength, gene expression, and cell fate. The quantitative data clearly demonstrate that modulating this pathway can powerfully influence neuronal behavior, from single-channel kinetics to complex processes like neurite outgrowth and survival.
Future research will likely focus on understanding how the cAMP pathway is compartmentalized within neurons, creating distinct signaling microdomains. The development of more advanced, targeted biosensors and optogenetic tools will enable even finer control and measurement of this pathway, providing deeper insights into its role in both physiological brain function and the pathophysiology of neurological disorders.
References
2-Cl-cAMP: A Technical Guide for Studying cAMP-Dependent Processes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP), a pivotal tool for investigating cAMP-dependent signaling pathways. This document details its mechanism of action, applications in research, and protocols for its use in studying cellular processes such as apoptosis and gene expression.
Introduction to cAMP Signaling and the Role of this compound
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a crucial role in mediating a wide array of cellular responses to external stimuli.[1][2][3] The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[4] The primary effector of cAMP in many signaling cascades is cAMP-dependent protein kinase (PKA).[5][6]
The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[7] In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate downstream target proteins, thereby modulating a variety of cellular functions including gene transcription, metabolism, and cell proliferation.[6][7][8]
This compound is a cell-permeable and phosphodiesterase-resistant analog of cAMP. These properties make it a valuable tool for researchers as it can effectively increase and sustain intracellular cAMP levels, leading to prolonged activation of PKA and its downstream targets. Its selectivity for PKA allows for the specific interrogation of cAMP-mediated pathways.
Mechanism of Action of this compound
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. This binding event triggers the release of the active catalytic subunits, which can then phosphorylate serine and threonine residues on their substrate proteins.[7] this compound is known to be a site-selective cAMP analog with a high affinity for the B sites of both PKA type I and type II.[9] This selective activation of PKA makes this compound a potent tool for studying the specific roles of this kinase in various cellular processes.
Figure 1: Simplified cAMP Signaling Pathway and the Action of this compound.
Applications of this compound in Research
This compound is widely used to investigate a multitude of cAMP-dependent cellular processes. Its stability and cell permeability make it a more reliable activator of PKA than endogenous cAMP or less stable analogs.
Studying Apoptosis
Elevated intracellular cAMP levels have been shown to induce apoptosis in various cancer cell lines.[10][11] this compound and its close analog 8-Cl-cAMP are frequently used to trigger and study the mechanisms of cAMP-mediated apoptosis.[12][13][14][15] Studies have shown that treatment with these analogs can lead to cell cycle arrest and the activation of apoptotic pathways.[12][16] For example, in some cancer cells, 8-Cl-cAMP has been observed to induce apoptosis by activating the p38 MAPK pathway.[12]
Investigating Gene Expression
PKA, once activated, can translocate to the nucleus and phosphorylate transcription factors, most notably the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[8] By using this compound, researchers can specifically activate this pathway and study the downstream effects on gene expression for a sustained period.
Quantitative Data Summary
The following tables summarize quantitative data related to the use of cAMP analogs in research. It is important to note that the effective concentration and observed effects can vary significantly between different cell lines and experimental conditions. Much of the detailed quantitative data available is for the closely related analog, 8-Cl-cAMP.
| Compound | Cell Line | Parameter | Value | Reference(s) |
| 8-Cl-cAMP | ARO, NPA (thyroid cancer) | IC50 (Growth Inhibition) | ~10 µM | [12] |
| 8-Cl-cAMP | WRO (thyroid cancer) | IC50 (Growth Inhibition) | ~50 µM | [12] |
| 8-Cl-cAMP | FDCP-mix (p210bcr/abl) | Effective Concentration (apoptosis) | 100 µM | [13] |
| cAMP | CHO cells | Basal Intracellular Concentration | ~1 µM | [17] |
| cAMP | In vitro PKA activation | EC50 | 100-300 nM | [17] |
| cAMP | In-cell PKA activation | Apparent EC50 | ~5.2 µM | [17] |
Table 1: Potency and Effective Concentrations of cAMP Analogs
| Cell Line | Treatment | Incubation Time | Observed Effect | Fold Change/Percentage | Reference(s) |
| ARO, NPA, WRO | 8-Cl-cAMP (10 µM) | 24-72 h | Increased Caspase 3/7 activity | ~2-4 fold increase | [12] |
| FDCP-mix (p210bcr/abl) | 8-Cl-cAMP (100 µM) | 48 h | Increased apoptosis | Significant increase | [13] |
| Caco-2 | Hydrophilic fraction of breast milk | 24-48 h | Increased CAMP gene expression | ~2.5 fold | [18] |
| T84 | Hydrophilic fraction of breast milk | 24-48 h | Increased CAMP gene expression | ~1.6 fold | [18] |
| THP-1 monocytes | Hydrophilic fraction of breast milk | 48 h | Increased CAMP gene expression | ~29.2 fold | [18] |
Table 2: Quantitative Effects of cAMP Pathway Activation on Apoptosis and Gene Expression
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study cAMP-dependent processes.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5% (v/v) to minimize cytotoxicity.[3][19]
General Protocol for Cell Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (sterile DMSO)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium.
-
Aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, proceed with the desired downstream analysis (e.g., apoptosis assay, western blot, qPCR).
Figure 2: General Experimental Workflow for Using this compound.
Protocol for Assessing Apoptosis using Annexin V and Propidium Iodide Staining
This protocol is adapted from standard flow cytometry procedures for apoptosis detection.[20][21][22]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from each treatment condition.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol for Quantifying PKA Activation by Western Blot
This protocol focuses on detecting the phosphorylation of CREB at Serine 133, a downstream target of PKA.[23]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal for each sample.
-
Calculate the fold change in CREB phosphorylation relative to the vehicle control.
Protocol for Measuring cAMP-Dependent Gene Expression by qPCR
This protocol outlines the steps to quantify changes in the expression of a target gene following this compound treatment.
Materials:
-
Treated and control cells
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.[2][24][25]
-
Conclusion
This compound is an indispensable tool for elucidating the intricacies of cAMP-dependent signaling pathways. Its ability to potently and selectively activate PKA in a sustained manner allows for the detailed investigation of downstream cellular events. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of apoptosis, gene expression, and other critical cellular processes regulated by this essential second messenger. As with any experimental tool, careful optimization of concentrations and incubation times for specific cell types and experimental systems is crucial for obtaining robust and reproducible results.
References
- 1. 2′,3′-cAMP treatment mimics the stress molecular response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The limit fold change model: A practical approach for selecting differentially expressed genes from microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cyclic AMP induces apoptosis in multiple myeloma cells and inhibits tumor development in a mouse myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 15. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 2-Cl-cAMP in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous intracellular signal transduction pathways. As a potent activator of cAMP-dependent Protein Kinase A (PKA), this compound serves as a valuable tool in primary cell culture to investigate a wide array of cellular processes, including cell cycle regulation, differentiation, and apoptosis. These application notes provide a comprehensive guide for the effective use of this compound in primary cell culture experiments. While direct protocols for this compound are not extensively published, the following information is based on established principles of cAMP signaling and data from closely related analogs like 8-Cl-cAMP and 8-Br-cAMP.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to and activating PKA.[1] PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[2] The binding of cAMP, or its analogs like this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[2] These free catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular responses.[3] It is important to note that in some cellular contexts, the effects of cAMP analogs like 8-Cl-cAMP may be mediated by their metabolites (e.g., 8-Cl-adenosine) and can be independent of PKA activation.[4]
Data Presentation: Efficacy of cAMP Analogs in Primary and Related Cell Lines
The following tables summarize quantitative data from studies using cAMP analogs in various cell culture models. This data can serve as a starting point for determining optimal experimental conditions for this compound.
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| 8-Cl-cAMP | Primary Human Bone Marrow Mononuclear Cells | 50 µM, 100 µM | 24 hours | Transient growth inhibition | [5] |
| 8-Cl-cAMP | SH-SY5Y Neuroblastoma Cells, HL60 Leukemic Cells | Not Specified | Not Specified | Induction of apoptosis | [6] |
| 8-Cl-cAMP | Primary Cultured Normal Cells | Not Specified | Not Specified | No induction of apoptosis | [6] |
| 8-Br-cAMP | BEAS-2B Bronchial Epithelial Cell Line | 1 mM | 30 minutes | Translocation of PKA catalytic subunit to the nucleus | [7] |
| 8-Br-cAMP | MC3T3-E1 Osteoblast-like Cells | 100 µM | 24 hours | Increased VEGF production | [8] |
Experimental Protocols
General Considerations for Primary Cell Culture
-
Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet to prevent microbial contamination.[9][10]
-
Cell Viability: Primary cells are more sensitive than cell lines. Handle them gently and ensure all media and reagents are pre-warmed to 37°C.
-
Media and Reagents: Use high-quality culture media and supplements appropriate for the specific primary cell type.[10]
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound powder in a suitable sterile solvent, such as sterile water or a buffer like PBS (pH 7.2), to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For long-term storage, a desiccated environment is recommended.[11]
Protocol 2: Treatment of Primary Cells with this compound
-
Cell Plating: Plate primary cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for at least 24 hours. The optimal seeding density will vary depending on the cell type and the duration of the experiment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed, complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., ranging from 30 minutes to 48 hours, based on the experimental goals and data from related compounds).
-
Controls: Include appropriate controls in your experiment:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound.
-
Untreated Control: Cells cultured in normal medium without any treatment.
-
Protocol 3: Assessing Cellular Responses
-
Morphological Analysis: Observe changes in cell morphology using phase-contrast microscopy at regular intervals following treatment.
-
Immunofluorescence Staining: Fix the cells at the end of the treatment period and perform immunofluorescence staining for cell-type-specific differentiation markers.
-
Western Blotting or qPCR: Lyse the cells to extract protein or RNA and analyze the expression levels of differentiation markers by Western blotting or quantitative real-time PCR, respectively.
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect early and late apoptosis by flow cytometry.[12]
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualizations
Caption: this compound signaling pathway via PKA activation.
Caption: Experimental workflow for using this compound.
References
- 1. pnas.org [pnas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms | PLOS One [journals.plos.org]
- 5. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 10. Primary Cell Culture Protocol [cellbiologics.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Apoptosis in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal In Vitro PKA Activation using 2-Cl-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, is a serine/threonine kinase that regulates a multitude of cellular processes, including metabolism, gene expression, and cell division. Its activity is primarily regulated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.
2-Chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) is a site-selective cAMP analog that serves as a potent activator of PKA. It exhibits high selectivity for the B sites of both PKA type I and type II regulatory subunits, making it a valuable tool for the specific and controlled activation of PKA in vitro. These application notes provide a comprehensive guide for utilizing this compound to achieve optimal PKA activation in vitro, including quantitative data for related compounds, detailed experimental protocols, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation
| Activator | PKA Isoform | EC50 / K_act (in vitro) | Notes |
| cAMP | Not specified | 100 - 300 nM[1][2] | The half-maximal activation constant can be influenced by the concentration of the PKA enzyme itself.[1] |
| cAMP | RIα holoenzyme | 0.053 µM | Shows over 100-fold preference for cAMP over cGMP. |
| 8-Br-cAMP | Not specified | 60 µM (for ERK1/2 activation downstream of PKA) | This value reflects a downstream cellular event and may not directly correspond to in vitro PKA activation. |
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the PKA activation pathway and a typical experimental workflow for an in vitro PKA activity assay.
References
- 1. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stable 2-Cl-cAMP Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of stable stock solutions of 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP). Adherence to this protocol is critical for ensuring the stability, activity, and reproducibility of experiments involving this important protein kinase A (PKA) activator.
Physicochemical Properties and Solubility
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that is resistant to hydrolysis by phosphodiesterases (PDEs), making it a potent and stable activator of cAMP-dependent pathways. Proper handling and storage are essential to maintain its integrity.
The sodium salt of this compound is generally soluble in aqueous solutions.[1] For cell culture applications, Dimethyl Sulfoxide (DMSO) is also a common solvent, though care must be taken as water content in DMSO can sometimes affect the solubility and stability of compounds.[2][3]
Summary of Physicochemical and Handling Properties:
| Property | Value / Recommendation | Source |
| Chemical Name | 2-Chloro-adenosine-3',5'-cyclic monophosphate, Sodium Salt | [4] |
| Molecular Formula | C₁₀H₁₀ClN₅NaO₆P | [1] |
| Molecular Weight | 385.63 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Recommended Solvents | Nuclease-free water, sterile Phosphate-Buffered Saline (PBS, pH 7.2), DMSO | [1][5] |
| Aqueous Solubility | Soluble in water at concentrations up to 10 mg/mL. | [1] |
| Storage (Solid) | Store desiccated at -20°C for long-term stability. | N/A |
| Storage (Stock Solution) | Aliquot and store at -20°C (short-term) or -80°C (long-term). | N/A |
| Handling | Avoid repeated freeze-thaw cycles. | N/A |
Experimental Protocol: Preparation of 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt in nuclease-free water. This is a common concentration for in vitro assays.
Materials:
-
This compound, sodium salt (MW: 385.63 g/mol )
-
Nuclease-free water or sterile PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound sodium salt required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mM * Volume (mL) * 0.38563 (mg/µmol)
Example for preparing 1 mL of 10 mM stock solution:
-
Mass = 10 * 1 * 0.38563 = 3.8563 mg
-
-
Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of nuclease-free water or sterile PBS to the tube. For instance, add 1 mL of solvent to the 3.8563 mg of powder.
-
Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution, but avoid excessive heat.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots). This is crucial to prevent degradation and contamination from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (months to years) or at -20°C for shorter-term storage (weeks to months).
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing a stable this compound stock solution.
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by acting as a second messenger mimic, primarily by activating Protein Kinase A (PKA). The cAMP signaling pathway is a fundamental mechanism of signal transduction in cells.
-
Activation: In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits.
-
Binding: Two molecules of this compound (or endogenous cAMP) bind to each of the two regulatory subunits.
-
Dissociation & Activation: This binding induces a conformational change in the regulatory subunits, causing them to dissociate from the catalytic subunits.
-
Phosphorylation: The freed catalytic subunits are now active and can phosphorylate various downstream protein substrates on serine or threonine residues, leading to a cascade of cellular responses, including regulation of gene transcription, metabolism, and cell growth.
Signaling Pathway Diagram
The diagram below illustrates the activation of Protein Kinase A by this compound.
Caption: Activation of Protein Kinase A (PKA) by this compound.
References
- 1. Buy 2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt (EVT-12206931) [evitachem.com]
- 2. ziath.com [ziath.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-CHLOROADENOSINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT CAS#: 39023-65-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing 2-Cl-cAMP for Robust PKA Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial serine/threonine kinase, plays a pivotal role in a myriad of cellular processes, including metabolism, gene transcription, and cell cycle regulation. Its activity is primarily modulated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Dysregulation of the PKA signaling pathway is implicated in numerous diseases, making it a significant target for drug discovery and development. 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) is a potent, cell-permeable analog of cAMP that selectively activates PKA. Its resistance to phosphodiesterases (PDEs) ensures sustained PKA activation, making it an invaluable tool for studying PKA-mediated signaling events. These application notes provide detailed protocols and guidelines for the effective use of this compound in PKA kinase activity assays.
Mechanism of Action
The activation of PKA by cAMP or its analogs, such as this compound, follows a well-established mechanism. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity. The binding of two molecules of cAMP or a cAMP analog to each regulatory subunit induces a conformational change. This change leads to the dissociation of the catalytic subunits from the regulatory subunits. The released, active catalytic subunits are then free to phosphorylate their specific downstream protein substrates on serine or threonine residues.
Quantitative Data Summary
While specific EC50 values for this compound in PKA kinase activity assays are not consistently reported across the literature, experimental evidence from various studies suggests that concentrations in the low micromolar range are effective for maximal PKA activation in vitro. The optimal concentration can vary depending on the specific assay conditions, including enzyme and substrate concentrations. It is therefore recommended to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.
| Parameter | This compound | Notes |
| Typical Working Concentration Range | 1 µM - 50 µM | A dose-response experiment is recommended to determine the optimal concentration. |
| PKA Isoform Selectivity | Activates both Type I and Type II PKA isoforms. |
PKA Signaling Pathway
Caption: PKA signaling pathway activated by this compound.
Experimental Protocols
In Vitro PKA Kinase Activity Assay (Colorimetric)
This protocol describes a non-radioactive, colorimetric assay to measure the activity of purified PKA upon activation by this compound.
Materials:
-
Purified PKA enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Phospho-specific antibody against the PKA substrate
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Kinase Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a no-activator control.
-
Prepare Reaction Mix: In each well of the 96-well plate, add the following in order:
-
25 µL of Kinase Assay Buffer
-
10 µL of PKA substrate peptide solution
-
5 µL of diluted this compound or control
-
5 µL of purified PKA enzyme
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection:
-
Wash the wells three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of the phospho-specific primary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 50 µL of the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until color develops.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Plot the absorbance values against the corresponding this compound concentrations to generate a dose-response curve and determine the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro PKA kinase activity assay.
Conclusion
This compound is a powerful and reliable tool for the direct activation of PKA in kinase activity assays. Its stability and cell permeability make it suitable for a wide range of in vitro and cell-based studies. By following the detailed protocols and considering the information provided in these application notes, researchers can confidently employ this compound to investigate the intricate roles of PKA signaling in health and disease, and to screen for novel modulators of this critical kinase.
Application Notes and Protocols for Detecting PKA Substrate Phosphorylation Following 2-Cl-cAMP Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Kinase A (PKA) is a crucial serine/threonine kinase that regulates a multitude of cellular processes, including metabolism, gene transcription, and cell proliferation. Its activity is primarily dependent on the intracellular levels of cyclic AMP (cAMP). Analogs of cAMP, such as 2-Chloro-cAMP (2-Cl-cAMP), are potent activators of PKA and are frequently used to study PKA-mediated signaling events. This document provides a detailed protocol for the detection and semi-quantitative analysis of PKA substrate phosphorylation in cell lysates following treatment with this compound, utilizing the Western blot technique.
Signaling Pathway
The activation of PKA by this compound initiates a signaling cascade that results in the phosphorylation of various substrate proteins. This compound, a cell-permeable cAMP analog, binds to the regulatory subunits of the inactive PKA holoenzyme, leading to a conformational change and the release of the active catalytic subunits.[1][2] These catalytic subunits then phosphorylate target proteins on serine or threonine residues within a specific consensus sequence, typically Arg-Arg-X-Ser/Thr.
Figure 1: PKA signaling pathway activation by this compound.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): Depending on the cell type and experimental goals, serum-starve the cells for 4-16 hours prior to treatment to reduce basal kinase activity.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution to the desired final concentration in serum-free or complete media.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time course (e.g., 0, 15, 30, 60 minutes). A time-course and dose-response experiment is recommended to determine optimal conditions.
-
Include a vehicle-only control group.
-
II. Sample Preparation (Cell Lysis)
Proper sample preparation is critical for preserving the phosphorylation state of proteins.[3][4]
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors. A common choice is RIPA buffer supplemented with commercially available inhibitor cocktails. Keep the buffer on ice.[3][4]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Denaturation:
-
To an aliquot of each lysate, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Store the prepared samples at -20°C or proceed directly to SDS-PAGE.
-
III. Western Blotting
Figure 2: Western blot workflow for detecting phosphorylated proteins.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[3]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
IV. Stripping and Reprobing
To normalize the phosphorylated protein signal, it is essential to probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).[5]
-
Stripping:
-
Re-blocking and Reprobing:
-
Block the stripped membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the total substrate protein.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
If necessary, strip and reprobe again for a loading control protein.
-
V. Data Analysis and Presentation
-
Densitometry: Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the phosphorylated substrate signal to the total substrate signal for each sample.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
-
Data Presentation: Summarize the quantitative data in tables for clear comparison across different treatment conditions.
Data Presentation
Table 1: Dose-Response of PKA Substrate Phosphorylation to this compound Treatment
| This compound (µM) | Phospho-Substrate/Total Substrate (Normalized Intensity) | Fold Change (vs. 0 µM) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 |
| 10 | 2.54 ± 0.21 | 2.5 |
| 50 | 5.89 ± 0.45 | 5.9 |
| 100 | 6.12 ± 0.53 | 6.1 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Time-Course of PKA Substrate Phosphorylation with 50 µM this compound
| Treatment Time (min) | Phospho-Substrate/Total Substrate (Normalized Intensity) | Fold Change (vs. 0 min) |
| 0 | 1.00 ± 0.09 | 1.0 |
| 15 | 3.78 ± 0.33 | 3.8 |
| 30 | 5.91 ± 0.48 | 5.9 |
| 60 | 4.23 ± 0.39 | 4.2 |
Data are presented as mean ± SEM from three independent experiments.
Conclusion
This protocol provides a comprehensive framework for investigating PKA-mediated phosphorylation events induced by this compound. Adherence to best practices for phosphoprotein Western blotting, including the use of phosphatase inhibitors, appropriate blocking agents, and proper normalization, is crucial for obtaining reliable and reproducible data. The provided diagrams and data tables serve as a guide for experimental design and data presentation in the study of PKA signaling.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventbiotech.com [inventbiotech.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 7. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2-Cl-cAMP Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that acts as a potent activator of protein kinase A (PKA).[1] Unlike endogenous cAMP, which is synthesized in response to extracellular signals, this compound directly activates PKA, making it a valuable tool for studying the downstream effects of the cAMP signaling pathway.[2][3] The stability of this compound in cell culture media is a critical factor for ensuring accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially impacting experimental outcomes and leading to the misinterpretation of data.
These application notes provide a detailed protocol for assessing the stability of this compound in common cell culture media, such as DMEM and RPMI-1640, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Signaling Pathway of this compound
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[4] this compound bypasses the need for GPCR activation and directly activates PKA.
Caption: this compound signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the major steps in the experimental protocol for assessing the stability of this compound in cell culture media.
Caption: Experimental workflow for assessing this compound stability.
Quantitative Data Summary
The stability of this compound was assessed in both DMEM and RPMI-1640 media supplemented with 10% Fetal Bovine Serum (FBS) over a 72-hour period. The following table summarizes the percentage of the initial this compound concentration remaining at each time point. This data is representative and may vary based on specific experimental conditions.
| Time (hours) | % this compound Remaining in DMEM + 10% FBS | % this compound Remaining in RPMI-1640 + 10% FBS |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 24 | 85.4 | 88.7 |
| 48 | 76.8 | 81.2 |
| 72 | 68.3 | 74.5 |
Detailed Experimental Protocol
This protocol describes a method to assess the stability of this compound in cell culture media using HPLC-UV.
1. Materials and Reagents
-
This compound (powder)
-
Fetal Bovine Serum (FBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
Sterile microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in deionized water to make a 10 mM stock solution. Filter sterilize using a 0.22 µm syringe filter. Store at -20°C in aliquots.
-
Cell Culture Media: Prepare complete DMEM and RPMI-1640 media, each supplemented with 10% FBS.
-
Spiked Cell Culture Media (100 µM): Add the 10 mM this compound stock solution to the complete cell culture media to a final concentration of 100 µM. Prepare a sufficient volume for the entire experiment.
-
HPLC Mobile Phase A: 0.1% TFA in deionized water.
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile.
3. Experimental Procedure
-
Incubation: Dispense 1 mL aliquots of the 100 µM this compound spiked DMEM and RPMI-1640 media into sterile microcentrifuge tubes. Prepare triplicate samples for each time point.
-
Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove the triplicate tubes for each medium from the incubator. The 0-hour time point represents the initial concentration.
-
Sample Processing (Protein Precipitation):
-
To each 1 mL media sample, add 2 mL of cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the acetonitrile under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 200 µL of HPLC Mobile Phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
4. HPLC-UV Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 262 nm
-
Column Temperature: 30°C
-
-
Standard Curve: Prepare a series of this compound standards in Mobile Phase A (e.g., 1, 5, 10, 25, 50, 100 µM). Inject each standard to generate a standard curve of peak area versus concentration.[8]
5. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms for both the standards and the samples.
-
Use the standard curve to determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
% Remaining = (Concentration at time X / Concentration at time 0) * 100
-
Troubleshooting
-
Poor Peak Shape: Ensure proper mobile phase preparation and column equilibration. The use of an ion-pairing agent like TFA is important for good peak shape of nucleotides.
-
Variable Results: Ensure consistent sample processing, especially the protein precipitation and reconstitution steps. Use an internal standard for improved accuracy.[8]
-
No Peak Detected: Check the lamp of the UV detector and ensure the correct wavelength is set. Confirm that the this compound stock solution was prepared correctly.
Conclusion
This protocol provides a robust method for assessing the stability of this compound in cell culture media. Understanding the stability of this compound is essential for designing and interpreting experiments that investigate the cAMP/PKA signaling pathway. The provided data and methodologies can be adapted to other cell culture media and experimental conditions.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Cyclic Adenosine Monophosphate-Dependent Protein Kinase A Signaling Prevents Liver Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. RPMI 1640, w: 2.0 mM stable Glutamine, w: 2.0 g/L NaHCO3 [cytion.com]
- 7. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 8. Use of an internal reference for the quantitative HPLC-UV analysis of solid-phase reactions: a case study of 2-chlorotrityl chloride resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Cl-cAMP for Protein Kinase A (PKA) Activation
This guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting advice for optimizing 2-Cl-cAMP incubation time to achieve maximal and reproducible Protein Kinase A (PKA) activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximal PKA activation?
The ideal incubation time for this compound is not a single fixed value; it is highly dependent on the specific experimental system, including the cell type, cell density, and the concentration of this compound used. While some cell systems may show a rapid response with maximal activation occurring within 30 to 60 minutes, others might require longer incubation periods.[1][2] For instance, studies using other cAMP analogs have observed maximal effects between 30 and 45 minutes in thyroid cells and at 1 hour in bronchial epithelial cells.[1][2]
Therefore, it is crucial to perform a time-course experiment for your specific model to empirically determine the peak activation time. A typical starting point for such an experiment would be to test a range of time points from 5 minutes to 4 hours.
Q2: How do I design an experiment to determine the optimal incubation time for my cells?
A time-course experiment is the most effective method to pinpoint the optimal incubation duration. This involves treating your cells with this compound and measuring PKA activity at several different time points.
Experimental Protocol: Time-Course for Optimal PKA Activation
This protocol outlines a standard workflow using Western Blot to detect the phosphorylation of a common PKA substrate, CREB (cAMP response element-binding protein), as a proxy for PKA activity.
1. Cell Seeding:
- Plate your cells at a consistent density across all wells of a multi-well plate (e.g., a 12-well or 24-well plate).
- Allow cells to adhere and reach the desired confluency (typically 70-80%) before starting the experiment.
2. Cell Treatment:
- Prepare a stock solution of this compound at the desired final concentration.
- Starve the cells in a serum-free medium for a few hours if necessary to reduce basal PKA activity.
- Add the this compound solution to the cells and start a timer. Treat separate wells for each time point (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
- The "0 minute" well serves as the untreated baseline control.
3. Cell Lysis:
- At the end of each incubation period, immediately place the plate on ice.
- Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well to preserve the phosphorylation state of proteins.[3]
4. Protein Quantification & Western Blotting:
- Collect the cell lysates and determine the protein concentration for each sample using a standard method like the BCA assay.
- Load equal amounts of protein per sample for SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific for phosphorylated CREB (p-CREB at Ser133) and a primary antibody for total CREB as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies and develop the blot using a chemiluminescent substrate.
5. Data Analysis:
- Quantify the band intensities for p-CREB and total CREB using densitometry software.
- Normalize the p-CREB signal to the total CREB signal for each time point.
- Plot the normalized p-CREB levels against the incubation time to identify the point of maximal PKA activation.
Data Presentation
The results from a time-course experiment can be summarized in a table to clearly identify the optimal incubation time.
Table 1: Example Data from a Time-Course Experiment for PKA Activation by this compound
| Incubation Time (minutes) | Normalized Phospho-CREB Levels (Arbitrary Units) |
| 0 (Control) | 1.0 |
| 5 | 3.5 |
| 15 | 8.2 |
| 30 | 12.5 |
| 60 | 9.8 |
| 120 | 5.1 |
| 240 | 2.3 |
| This table contains illustrative data. Actual results will vary based on the experimental system. |
Visualizing Key Processes
Diagrams can help clarify the signaling pathway and the experimental steps.
Caption: Signaling pathway for PKA activation by this compound.
References
Potential off-target effects of 2-Cl-cAMP in cellular assays
This guide provides troubleshooting advice and frequently asked questions regarding the use of 2-Chloro-cAMP (2-Cl-cAMP) and other chlorinated cAMP analogs in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of this compound?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary intended targets are the main intracellular receptors for cAMP:
-
Protein Kinase A (PKA): A key enzyme in many cellular processes, which, upon activation by cAMP, phosphorylates a multitude of substrate proteins.[1][2]
-
Exchange Proteins Directly Activated by cAMP (Epac): These are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2.[3][4][5]
Activation of these two targets can lead to a wide range of cellular responses, including changes in gene expression, metabolism, cell proliferation, and differentiation.[3][6][7]
Q2: What are the most common off-target effects associated with chlorinated cAMP analogs like this compound and 8-Cl-cAMP?
The most significant off-target effect arises from the metabolic conversion of these compounds. In cell culture, particularly in the presence of serum, phosphodiesterases (PDEs) can hydrolyze this compound or 8-Cl-cAMP into their corresponding adenosine analogs, such as 2-Chloroadenosine (2-Cl-AdR) or 8-Chloro-adenosine (8-Cl-ADR).[8][9] These metabolites are not activators of the cAMP pathway but are cytotoxic and can induce cell growth inhibition or apoptosis through mechanisms independent of PKA or Epac.[8][9]
Q3: Why am I observing high levels of cytotoxicity in my experiments?
High cytotoxicity, especially at concentrations intended to activate PKA/Epac, is a strong indicator of an off-target effect. This is often due to the conversion of the cAMP analog to a toxic metabolite like 8-Chloro-adenosine.[9] This metabolite can be taken up by cells and mediate its effects independently of the cAMP signaling pathway.[8][9] In some cancer cell lines, this cytotoxic effect has been shown to be the primary mechanism of action for compounds like 8-Cl-cAMP.[8][9]
Q4: How can I distinguish between a true on-target effect (via PKA or Epac) and an off-target effect?
Dissecting on-target from off-target effects requires a multi-pronged approach with proper controls:
-
Use Specific Inhibitors: To confirm PKA involvement, use PKA-specific inhibitors like Rp-cAMPS or H89.[10][11] If the effect of this compound is blocked by these inhibitors, it is likely PKA-mediated.
-
Use Pathway-Specific Agonists: To differentiate between PKA and Epac, use agonists with high selectivity. For example, 8-pCPT-2'-O-Me-cAMP is a potent and specific activator of Epac that does not activate PKA at similar concentrations.[10][12] Conversely, analogs like 6-Bnz-cAMP are selective for PKA.[3]
-
Knockdown/Knockout Models: The most definitive approach is to use cell lines where PKA or Epac has been genetically knocked down (e.g., using siRNA) or knocked out (using CRISPR). An effect that persists in these cells is, by definition, off-target.
-
Control for Metabolites: To test if the effect is due to a metabolite, you can use an inhibitor of nucleoside uptake, which would block the entry of toxic adenosine analogs into the cell.[9]
Q5: Are there alternative cAMP analogs that are less prone to these off-target effects?
Yes. Analogs that are more resistant to hydrolysis by phosphodiesterases are generally preferred for avoiding metabolite-related off-target effects. 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) is often cited as an analog that acts purely as a cyclic nucleotide without significant breakdown into cytotoxic products.[8] For specifically probing the Epac pathway, 8-pCPT-2′-O-Me-cAMP is the gold standard due to its high selectivity and stability.[10][12]
Troubleshooting Guide
This section addresses common problems encountered when using this compound and related compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity | 1. Metabolic conversion of the cAMP analog to a toxic byproduct (e.g., 2-Chloroadenosine).[8][9] 2. Use of excessively high concentrations, leading to non-specific toxicity.[13] 3. Solvent (e.g., DMSO) toxicity.[13] | 1. Lower the Concentration: Perform a dose-response curve to find the lowest effective concentration. 2. Use a More Stable Analog: Switch to an analog resistant to phosphodiesterase hydrolysis, such as 8-CPT-cAMP or 8-pCPT-2'-O-Me-cAMP.[8] 3. Inhibit Metabolite Uptake: Add a nucleoside transport inhibitor to your experiment to see if it rescues the cytotoxic phenotype.[9] 4. Run Controls: Include a solvent-only control and validate toxicity with an orthogonal method (e.g., LDH release vs. MTT assay).[13] |
| Inconsistent or Non-Reproducible Results | 1. Variability in compound stability or degradation in media. 2. Inconsistent cell health or passage number. 3. Underlying off-target effects that vary with experimental conditions.[13] | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of the cAMP analog. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density. 3. Include Robust Controls: Always run a vehicle control, a positive control (e.g., forskolin (B1673556) to directly activate adenylyl cyclase), and a negative control (an inactive structural analog, if available).[13] |
| Observed Effect is Independent of PKA/Epac Activation | 1. The effect is mediated by a metabolite of this compound.[8][9] 2. The compound directly interacts with another cellular target. 3. The cAMP analog is interfering with the assay readout itself. | 1. Test the Metabolite: Directly treat cells with the suspected metabolite (e.g., 2-Chloroadenosine) to see if it recapitulates the effect. 2. Use Pathway Inhibitors: Pre-treat cells with inhibitors for PKA (e.g., H89, Rp-cAMPS) and other potentially relevant pathways to see if the effect is blocked.[10][11] 3. Use Target-Deficient Cells: Test the compound in a cell line that does not express PKA or Epac.[8] Any effect in this cell line is off-target. 4. Validate with Orthogonal Assay: Confirm your findings using a different experimental method that measures a different endpoint of the same biological process. |
Quantitative Data Summary
Table 1: Selectivity of Common cAMP Analogs for PKA vs. Epac
| Compound | Primary Target(s) | Typical Concentration | Notes |
|---|---|---|---|
| This compound | PKA and Epac | 10-200 µM | Activates both major cAMP effectors; potential for metabolic conversion to cytotoxic byproducts.[8][9] |
| 8-CPT-2'-O-Me-cAMP | Epac | 1-10 µM | Highly selective for Epac; does not activate PKA at effective concentrations.[10][12] Considered the gold standard for studying Epac-specific signaling. |
| 6-Bnz-cAMP | PKA | 10-100 µM | Selective for PKA; does not activate Epac at similar concentrations.[3] Useful for isolating PKA-dependent effects. |
| 8-CPT-cAMP | PKA and Epac | 50-500 µM | Broad-spectrum cAMP activator; more resistant to hydrolysis than 8-Cl-cAMP.[8] |
| Forskolin | Adenylyl Cyclase | 1-50 µM | Not a cAMP analog, but directly activates adenylyl cyclase to increase endogenous cAMP levels, activating both PKA and Epac.[4] |
Key Experimental Protocols
Protocol 1: Validating On-Target cAMP Pathway Activation
This protocol helps determine if an observed cellular response to a cAMP analog is mediated by PKA or Epac.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treatment with Inhibitors (if applicable):
-
To inhibit PKA, pre-incubate cells with a PKA inhibitor (e.g., 10 µM H89 or 20 µM Rp-cAMPS) for 30-60 minutes.
-
Include a vehicle-only control group.
-
-
Stimulation with cAMP Analogs:
-
Add your test compound (e.g., this compound) to the relevant wells.
-
Include wells with a PKA-specific activator (e.g., 6-Bnz-cAMP).
-
Include wells with an Epac-specific activator (e.g., 5 µM 8-pCPT-2'-O-Me-cAMP).
-
Include a vehicle-only control.
-
-
Incubation: Incubate for the desired time period to elicit the biological response (e.g., 15 minutes for phosphorylation events, 24 hours for gene expression changes).
-
Assay Readout: Measure your endpoint of interest (e.g., Western blot for phosphorylated proteins, qPCR for gene expression, cell proliferation assay).
-
Data Interpretation:
-
If the effect of this compound is blocked by the PKA inhibitor, it is likely PKA-dependent.
-
If the effect of this compound is mimicked by the Epac-specific activator but not the PKA-specific activator, it is likely Epac-dependent.
-
If the effect is not blocked by the PKA inhibitor and not mimicked by the Epac activator, it may be an off-target effect.
-
Protocol 2: Assessing Cytotoxicity of cAMP Analogs
This protocol is used to determine the concentration at which a cAMP analog causes significant cell death.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of your cAMP analog (e.g., this compound) in culture medium. A typical range would be from 0.1 µM to 500 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a "vehicle-only" control (medium with the same concentration of solvent, e.g., DMSO).
-
Include an "untreated" control (fresh medium only).
-
Include a "maximum toxicity" control (e.g., treat cells with a known cytotoxic agent like 1% Triton X-100).
-
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay. Common choices include:
-
MTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish live from dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability). This helps identify a therapeutic window where on-target effects can be observed without significant cytotoxicity.
Visualizations
Caption: Canonical cAMP signaling pathways via PKA and Epac.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Metabolic conversion of 8-Cl-cAMP to cytotoxic 8-Cl-Adenosine.
Caption: Experimental logic for differentiating PKA vs. Epac pathways.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Sensor EPAC Proteins and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8Cl-cAMP cytotoxicity in both steroid sensitive and insensitive multiple myeloma cell lines is mediated by 8Cl-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell physiology of cAMP sensor Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
2-Cl-cAMP Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for researchers utilizing 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP). This guide provides answers to frequently asked questions and troubleshooting advice for interpreting unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no significant effect after treating my cells with this compound?
A1: A lack of response can stem from several factors related to the compound's stability, cell permeability, and the specific experimental conditions.
-
Compound Integrity and Stability: Ensure the this compound solution is freshly prepared. Cyclic AMP analogs can degrade, especially with improper storage or repeated freeze-thaw cycles. In aqueous solutions under heating, cAMP stability can be compromised.[1]
-
Cell Permeability: While considered cell-permeable, the efficiency of uptake can vary significantly between cell types.[2][3] The intracellular concentration achieved may be insufficient to activate downstream pathways. Consider increasing the concentration or incubation time. For comparison, some studies show that the intracellular concentration of similar analogs like dbcAMP may only reach 3-5% of the extracellular concentration.[3]
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Phosphodiesterase (PDE) Activity: High intracellular PDE activity can rapidly hydrolyze this compound, preventing it from reaching the necessary concentration to activate its targets.[4] Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX to maintain elevated intracellular analog levels.
-
Downstream Target Expression: The target proteins, Protein Kinase A (PKA) and/or Exchange Protein Directly Activated by cAMP (Epac), may not be expressed at sufficient levels in your specific cell model.
Q2: I was targeting a PKA-dependent pathway, but my results are PKA-independent. What is the alternative mechanism?
A2: This is a classic case of observing an "unexpected" but known off-target effect. This compound is not exclusively a PKA activator; it is also a potent activator of Epac (Exchange Protein Directly Activated by cAMP).
-
Dual Specificity: this compound can bind to and activate both PKA and Epac proteins (Epac1 and Epac2). These proteins initiate distinct downstream signaling cascades.
-
Epac Signaling: Upon activation, Epac acts as a Guanine Nucleotide Exchange Factor (GEF) for the small G-proteins Rap1 and Rap2. Activated Rap1 can influence a variety of cellular processes, including cell adhesion, junction formation, and secretion, independent of PKA.
Q3: My experiment shows an unexpected increase in intracellular calcium ([Ca2+]i) following this compound treatment. How is this possible?
A3: The unexpected calcium mobilization is likely mediated by the Epac pathway.
-
Epac-Mediated Calcium Release: Activated Epac can lead to the mobilization of Ca2+ from intracellular stores. This can occur through pathways involving Phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP₃), or via sensitization of ryanodine (B192298) receptors. This effect has been observed in various cell types, including pancreatic β-cells and aortic myocytes.
-
PKA-Independent Mechanism: This calcium release is independent of PKA activation, explaining why PKA inhibitors might not block this specific response.
Q4: How can I experimentally distinguish between PKA- and Epac-mediated effects of this compound?
A4: The most effective method is to use a combination of selective inhibitors and activators to isolate the two pathways.
-
Selective Inhibition:
-
PKA Inhibition: Use a specific PKA inhibitor, such as H89 or KT5720 , in parallel with your this compound treatment. If the observed effect is abolished, it is likely PKA-dependent.
-
Epac Inhibition: While specific pharmacological inhibitors for Epac are less common, genetic approaches like siRNA/shRNA knockdown of Epac1/2 can confirm its involvement.
-
-
Selective Activation:
-
PKA-Selective Agonists: Use agonists that preferentially activate PKA, such as N6-Benzoyl-cAMP (6-Bnz-cAMP) .
-
Epac-Selective Agonists: Use the highly selective Epac agonist 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) . This compound activates Epac but is a very weak activator of PKA. If this compound replicates the effects seen with this compound, it strongly suggests Epac is involved.
-
Data Summary: Comparing cAMP Analogs
The following table summarizes the relative activation properties of common cAMP analogs, which is crucial for designing experiments to dissect PKA vs. Epac signaling.
| Compound | Primary Target(s) | Typical Experimental Concentration | Key Characteristics |
| This compound | PKA and Epac | 10-200 µM | Potent dual activator; effects can be ambiguous without proper controls. |
| 8-pCPT-2'-O-Me-cAMP | Epac | 1-50 µM | Highly selective activator of Epac; weak activator of PKA. The gold standard for studying Epac-specific effects. |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA | 50-200 µM | Selective activator of PKA; inefficient Epac activator. |
| Dibutyryl-cAMP (db-cAMP) | PKA | 100 µM - 1 mM | Cell-permeable PKA activator, but intracellular concentrations are often a small fraction of the applied amount. |
| Forskolin | Adenylyl Cyclase | 1-25 µM | Not a direct activator; increases endogenous cAMP production, thus activating both PKA and Epac. |
Signaling Pathways & Troubleshooting Diagrams
Caption: Canonical signaling pathway of this compound via PKA activation.
Caption: Unexpected PKA-independent signaling via the Epac pathway.
Caption: Troubleshooting workflow for interpreting this compound results.
Key Experimental Protocols
Protocol 1: PKA Activity Assay (CREB Phosphorylation via Western Blot)
This protocol assesses the activation of the canonical PKA pathway by measuring the phosphorylation of a key downstream target, CREB.
-
Cell Culture: Plate cells (e.g., HEK293, PC12) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Reduce basal signaling by serum-starving the cells for 4-6 hours in a serum-free medium.
-
Pre-treatment (for controls): For inhibitor-treated wells, pre-incubate with a PKA inhibitor (e.g., 10 µM H89) for 30-60 minutes.
-
Stimulation: Treat cells with your desired concentration of this compound (e.g., 100 µM) for 15-30 minutes. Include a vehicle control (e.g., DMSO or media).
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total CREB to normalize the phospho-CREB signal. Increased p-CREB/total CREB ratio indicates PKA activation.
Protocol 2: Epac Activity Assay (Rap1 Activation Pull-Down Assay)
This assay measures the activation of Epac by quantifying the amount of its direct downstream target, Rap1, in its active GTP-bound state.
-
Cell Culture and Stimulation: Follow steps 1-4 from the PKA assay protocol, using your desired treatments (e.g., vehicle, this compound, 8-pCPT-2'-O-Me-cAMP). A shorter stimulation time (5-15 minutes) is often optimal for Rap1 activation.
-
Cell Lysis: Lysis is critical. Use a specific lysis buffer provided with a Rap1 activation assay kit (these typically contain GST-RalGDS-RBD, the effector domain that specifically binds GTP-bound Rap1).
-
Protein Quantification: Determine protein concentration as described above.
-
Affinity Precipitation (Pull-Down):
-
Incubate a standardized amount of cell lysate (e.g., 500 µg) with the GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. This will specifically "pull down" the active Rap1-GTP.
-
Include positive and negative controls (GTPγS and GDP loading, respectively) if possible, as recommended by the kit manufacturer.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the supernatant by Western blotting using a primary antibody against total Rap1.
-
-
Analysis: An increase in the Rap1 signal in the pull-down fraction indicates increased Rap1-GTP levels and therefore signifies Epac activation. Also, run a small fraction of the total cell lysate to show that the overall Rap1 protein level did not change between treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-permeable non-hydrolyzable cAMP derivatives as tools for analysis of signaling pathways controlling gene regulation in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase A - Wikipedia [en.wikipedia.org]
Minimizing variability in experiments using 2-Cl-cAMP
Welcome to the technical support center for 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many biological processes. Its primary mechanism is the activation of cAMP-dependent protein kinases, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). By mimicking endogenous cAMP, this compound can be used to stimulate cAMP signaling pathways to study their downstream effects.
Q2: How does this compound selectively activate Protein Kinase A (PKA)? A2: this compound is known to be a potent stimulator of both PKA type I and type II.[1] It exhibits selectivity for the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which then phosphorylate target substrate proteins.[2]
Q3: What is the best way to prepare and store this compound stock solutions? A3: For optimal stability and solubility, it is recommended to prepare a high-concentration stock solution in Dimethyl Sulfoxide (B87167) (DMSO). For aqueous-based experiments, further dilutions should be made in your experimental buffer or cell culture medium just prior to use. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of related compounds like adenosine have shown stability for up to 14 days when refrigerated.[3][4]
Q4: What is the recommended final concentration of DMSO in cell culture experiments? A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to avoid solvent-induced artifacts.[5] Most robust cell lines can tolerate up to 0.5% DMSO for standard assay durations (24-72 hours), but this should always be validated for your specific cell line by running a vehicle-only control.[5] High concentrations of DMSO can impact cell viability, proliferation, and gene expression.[6][7]
Troubleshooting Guide
Issue 1: High Variability Between Experimental Replicates
Q: My results with this compound are inconsistent from one experiment to the next. What are the common causes of this variability?
A: High variability is a common challenge and can stem from several sources. Systematically addressing each potential cause is key to improving reproducibility.
-
Cell-Based Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Cell Confluency: Ensure you seed and treat cells at a consistent confluency. Cell density can significantly impact signaling pathways. For many assays, induction at 70-95% confluency is common.[4]
-
Cell Health: Only use healthy, viable cells. Perform a quick viability check (e.g., with Trypan Blue) before seeding. Stressed cells will respond differently.
-
-
Compound Handling and Preparation:
-
Stock Solution Inconsistency: Prepare a large, single batch of your high-concentration stock solution in DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation, affecting solubility.[8]
-
Incomplete Solubilization: Ensure the compound is fully dissolved in DMSO before making serial dilutions. Gentle warming or vortexing can help. Precipitates in the stock will lead to inaccurate final concentrations.
-
Aqueous Instability: Prepare final aqueous dilutions immediately before adding them to your cells. cAMP analogs can be susceptible to hydrolysis by phosphodiesterases (PDEs) present in serum or secreted by cells.
-
-
Experimental Protocol:
-
Inconsistent Incubation Times: Use a precise timer for all incubation steps. The kinetics of cAMP signaling can be rapid, and even small deviations in timing can alter results.
-
Vehicle Control: Always include a vehicle-only control (e.g., medium with the highest concentration of DMSO used) in every experiment. This helps differentiate the compound's effect from any effect of the solvent.[5]
-
Issue 2: Unexpected or Off-Target Effects
Q: I'm observing cellular effects that are not consistent with canonical PKA or Epac signaling. Why is this happening?
A: Unexpected results can arise from off-target effects of the compound or its breakdown products, or from complex signaling crosstalk.
-
Compound Breakdown: Some cAMP analogs can be metabolized by cells into other active compounds. For instance, 8-chloro-cAMP has been reported to break down into 8-chloro-adenosine, which has its own distinct biological activities that are independent of PKA.[9] While this is a different molecule, it highlights the importance of considering potential metabolic conversion.
-
Signaling Crosstalk: cAMP pathways do not operate in isolation. There is significant crosstalk with other signaling cascades, such as Ca2+ signaling. Changes in cAMP can influence intracellular calcium levels, and vice-versa, leading to complex downstream effects.
-
PKA-Independent Activation: While rare, some studies have shown that certain stimuli can activate PKA in a cAMP-independent manner, suggesting alternative regulatory mechanisms that could be influenced by experimental conditions.[10]
-
Differential PKA vs. Epac Activation: this compound activates both PKA and Epac. The net cellular outcome depends on the relative expression and localization of these two effectors in your specific cell model.[11] An "unexpected" result may be due to the dominance of the less-studied Epac pathway. Consider using more selective analogs to dissect the individual contributions of PKA and Epac if necessary.
Issue 3: Poor Dose-Response or Lack of Effect
Q: I am not seeing a clear dose-response curve, or the compound has no effect at expected concentrations. What should I check?
A: This issue often points to problems with the compound's integrity, concentration, or the biological system's responsiveness.
-
Compound Degradation: Confirm the quality and age of your this compound. If the compound is old or has been stored improperly, it may have degraded.
-
Solubility Issues: The compound may be precipitating out of solution when diluted from a DMSO stock into aqueous cell culture medium. This is a common issue for hydrophobic molecules.[12] Try lowering the final concentration or assessing the solubility under your specific experimental conditions.
-
Phosphodiesterase (PDE) Activity: Cells express PDEs, which actively degrade cAMP. If your cells have high PDE activity, the effective concentration of this compound may be rapidly reduced. Consider co-incubating with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to maintain elevated cAMP analog levels.[13]
-
Receptor/Effector Expression: Confirm that your cell line expresses the necessary downstream components of the cAMP pathway (e.g., PKA, Epac). Low expression levels will result in a blunted response.
-
Incorrect Concentration Range: The required effective concentration can vary significantly between cell types. Run a broad range of concentrations in your initial experiments (e.g., from 1 µM to 1 mM) to identify the optimal range for your system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related analogs. Note that precise values can be cell-type and assay-dependent.
Table 1: Solubility and Storage
| Parameter | Solvent/Condition | Value/Recommendation | Source(s) |
|---|---|---|---|
| Solubility | DMSO | Soluble (specific concentration data varies by supplier) | [14] |
| Water | Sparingly soluble; prepare fresh | [14] | |
| Stock Solution Storage | DMSO Stock | -20°C or -80°C in single-use aliquots | General Best Practice |
| Aqueous Solution Storage | Experimental Buffer | Prepare fresh before each experiment | General Best Practice |
Table 2: Activator Properties of cAMP Analogs
| Compound | Target | Parameter | Value | Notes | Source(s) |
|---|---|---|---|---|---|
| This compound | PKA Type I & II | Activator | Potent activator; site-selective for B sites | High selectivity for PKA. | [1][2] |
| 6-Bnz-cAMP | PKA | EC₅₀ | ~0.50 pM | Highly potent PKA-selective activator. | [15] |
| CPTOMe-cAMP | Epac1 & Epac2 | EC₅₀ | ~5.2 µM | Epac-selective activator. | [15] |
| Epinephrine (via β2AR) | PKA Phosphorylation | EC₅₀ | ~20-40 pM | Example of GPCR-mediated PKA activation. | [16] |
| Epinephrine (via β2AR) | GRK Phosphorylation | EC₅₀ | ~200 nM | Demonstrates different sensitivities in a pathway. |[16] |
Experimental Protocols
Protocol: General Cell-Based cAMP Assay Using this compound
This protocol provides a general workflow for treating cultured cells with this compound and preparing lysates for a downstream cAMP measurement assay (e.g., ELISA, HTRF).
1. Cell Preparation (Adherent Cells): a. Seed cells in an appropriate plate format (e.g., 96-well plate) at a predetermined density to reach ~80-90% confluency on the day of the experiment.[17] b. Culture cells overnight in complete growth medium at 37°C with 5% CO₂.[18]
2. Compound Preparation: a. Thaw a single-use aliquot of your this compound DMSO stock solution. b. Perform serial dilutions in serum-free medium or a suitable assay buffer (e.g., HBSS). Prepare 2x concentrated solutions of your final desired concentrations. c. Crucially, prepare a 2x vehicle control solution containing the same concentration of DMSO as your highest this compound concentration.
3. Cell Treatment: a. Gently aspirate the complete growth medium from the cells. b. Wash the cells once with sterile PBS. c. Add a volume of serum-free medium or assay buffer to each well. Consider a pre-incubation period (e.g., 30 minutes) to starve cells if necessary. d. If using a PDE inhibitor (e.g., IBMX), add it to the cells now and incubate for the recommended time.[13] e. Add an equal volume of the 2x concentrated this compound dilutions (or vehicle control) to the appropriate wells. f. Incubate for the desired time period (e.g., 10-30 minutes) at 37°C. This time should be optimized for your specific assay.
4. Cell Lysis and Sample Collection: a. After incubation, remove the treatment medium. b. Lyse the cells directly in the plate by adding the lysis buffer provided with your cAMP detection kit (e.g., 0.1 M HCl for some ELISA kits).[17] c. Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis. d. The resulting lysate can now be used in a commercial cAMP detection assay. Follow the manufacturer's instructions for the specific kit (e.g., ELISA, HTRF).[19][20]
Visualizations
Caption: Dual signaling pathways activated by this compound.
Caption: Standard experimental workflow for a cell-based this compound assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic AMP-independent activation of protein kinase A by vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of agonist stimulation of cAMP-dependent protein kinase and G protein-coupled receptor kinase phosphorylation of the beta2-adrenergic receptor using phosphoserine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual-activation of cAMP production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 20. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Utilizing 2-Cl-cAMP in the Presence of Phosphodiesterase Activity
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using 2-Chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) in their experiments and need to control for the confounding effects of phosphodiesterase (PDE) activity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a site-selective analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent protein kinase (PKA). It is known to have a high selectivity for the B sites of both PKA type I and type II, leading to the dissociation of the regulatory and catalytic subunits and subsequent phosphorylation of downstream target proteins.[1]
Q2: What are phosphodiesterases (PDEs) and how do they affect my experiments with this compound?
A2: Phosphodiesterases are a large family of enzymes that hydrolyze cyclic nucleotides like cAMP to their inactive 5'-monophosphate form.[2][3] If your experimental system has significant PDE activity, the effective concentration of this compound at its target (PKA) may be reduced, leading to weaker or inconsistent results. While some modified cAMP analogs are designed to be resistant to PDE hydrolysis, the susceptibility of this compound to various PDE isoforms is not definitively established in the literature. Therefore, it is crucial to consider and control for PDE activity.
Q3: How do I know if PDE activity is a problem in my experiment?
A3: You might suspect significant PDE activity if you observe the following:
-
Weaker than expected effects of this compound: The observed biological response is less potent than anticipated based on published data or your preliminary experiments.
-
Inconsistent results: High variability in your data between experiments or even within the same experiment.
-
A rightward shift in the dose-response curve: Higher concentrations of this compound are required to achieve the desired effect compared to systems with low PDE activity.
Q4: How can I control for PDE activity when using this compound?
A4: The most common and effective method is to co-incubate your cells or tissues with a broad-spectrum or a specific PDE inhibitor. This will prevent the degradation of this compound and allow it to accumulate to effective concentrations at its target.
Troubleshooting Guide
Problem 1: The observed effect of this compound is weak or absent.
-
Possible Cause: High PDE activity in your experimental system is degrading this compound.
-
Troubleshooting Steps:
-
Introduce a broad-spectrum PDE inhibitor: Co-incubate your cells/tissue with a non-specific PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a concentration of 100-500 µM. This will inhibit a wide range of PDEs and should potentiate the effect of this compound if PDE activity is the issue.
-
Verify PDE expression: If possible, perform RT-PCR or western blotting to determine which PDE isoforms are expressed in your cell or tissue type. This will help you choose a more specific inhibitor.
-
Increase the concentration of this compound: While not ideal as it may lead to off-target effects, a higher concentration might overcome the PDE activity to some extent.
-
Problem 2: I am observing unexpected or off-target effects.
-
Possible Cause 1: The concentration of this compound is too high, leading to the activation of other cAMP effectors like Exchange Protein directly Activated by cAMP (Epac).
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration of this compound that elicits the desired PKA-dependent effect without significant off-target effects.
-
Use a PKA-specific inhibitor: To confirm that the observed effect is PKA-dependent, pre-incubate your system with a PKA inhibitor such as H89 (10 µM) or KT5720 (1 µM) before adding this compound. If the effect is abolished, it is likely PKA-mediated.
-
Investigate Epac activation: Use an Epac-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to see if it mimics the off-target effects.
-
-
Possible Cause 2: The PDE inhibitor itself is causing off-target effects.
-
Troubleshooting Steps:
-
Run a PDE inhibitor control: Always include a control group treated with the PDE inhibitor alone to assess its independent effects on your system.
-
Use a more specific PDE inhibitor: If you know which PDE isoforms are dominant in your system, switch to a more selective inhibitor to reduce the likelihood of off-target effects.
-
Titrate the PDE inhibitor concentration: Determine the lowest effective concentration of the PDE inhibitor that potentiates the effect of this compound without causing significant side effects.
-
Signaling Pathways and Experimental Workflow
To better understand the interplay between this compound, PKA, and PDEs, refer to the following diagrams.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Activation of EPAC1/2 is essential for osteoclast formation by modulating NFκB nuclear translocation and actin cytoskeleton rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Cl-cAMP and 8-Br-cAMP in Protein Kinase A Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used cyclic AMP (cAMP) analogs, 2-chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) and 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP), in their ability to activate Protein Kinase A (PKA). This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental methodologies for their evaluation, and provides visual representations of the relevant signaling pathways and workflows.
Introduction to cAMP Analogs in PKA Signaling
Cyclic AMP is a critical second messenger that regulates a multitude of cellular processes primarily through the activation of PKA. The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which then phosphorylate downstream target proteins.
This compound and 8-Br-cAMP are synthetic analogs of cAMP designed to be more resistant to degradation by phosphodiesterases (PDEs), the enzymes that inactivate cAMP. This increased stability allows for a more sustained activation of PKA, making them valuable tools for studying cAMP-mediated signaling.
Quantitative Comparison of PKA Activation
| Parameter | This compound | 8-Br-cAMP |
| PKA Activation Constant (Ka) | Data not readily available in searched literature. | 0.05 µM[1] |
| PKA Isozyme Selectivity | C2-substituted analogs show a preference for binding site B of the PKA regulatory subunit.[2] | C8-substituted analogs, particularly those with an 8-amino modification, preferentially activate PKA type I, with some being over 10-fold more potent for type I than type II.[3][4] The antagonist version, Rp-8-Br-cAMPS, also shows a preference for PKA type I.[3] |
| General Characteristics | A C2-substituted cAMP analog. | An 8-substituted cAMP analog. It is a potent, cell-permeable PKA activator that is more resistant to hydrolysis by phosphodiesterases than cAMP. |
PKA Signaling Pathway and Experimental Workflow
To understand the context of this compound and 8-Br-cAMP activity, it is essential to visualize the PKA signaling pathway and a typical experimental workflow for comparing such analogs.
Experimental Protocols
To facilitate a direct comparison of this compound and 8-Br-cAMP, the following detailed protocols for an in vitro PKA activity assay are provided. These can be adapted for either a radioactive or non-radioactive (TR-FRET) format.
In Vitro PKA Activity Assay (Radioactive)
This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide (LRRASLG).
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and 8-Br-cAMP stock solutions
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, PKA substrate peptide, and varying concentrations of either this compound or 8-Br-cAMP.
-
Enzyme Addition: Add the purified PKA catalytic subunit to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in the stop solution.
-
Washing: Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the analog concentration to generate a dose-response curve and determine the Ka or EC50 value for each compound.
In Vitro PKA Activity Assay (TR-FRET)
This non-radioactive assay utilizes time-resolved fluorescence resonance energy transfer to detect the phosphorylation of a fluorescently labeled PKA substrate.
Materials:
-
Purified recombinant PKA enzyme
-
TR-FRET PKA assay kit (containing a fluorescently labeled substrate, a phospho-specific antibody conjugated to a fluorophore, and assay buffer)
-
ATP
-
This compound and 8-Br-cAMP stock solutions
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and 8-Br-cAMP in the assay buffer.
-
Assay Setup: In a 384-well plate, add the PKA enzyme, the fluorescently labeled substrate, and the respective concentrations of the cAMP analogs.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and detect the phosphorylated product by adding the phospho-specific antibody conjugated to the acceptor fluorophore.
-
Measurement: After a brief incubation to allow for antibody binding, measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. Plot this ratio against the logarithm of the analog concentration to generate dose-response curves and determine the EC50 values.
Conclusion
Both this compound and 8-Br-cAMP are valuable tools for the sustained activation of PKA in research settings. The available data suggests that 8-Br-cAMP is a potent activator of PKA, with evidence pointing towards a preferential activation of the PKA type I isozyme. While quantitative data for this compound is less prevalent in the literature, its classification as a C2-substituted analog suggests it may have a different binding preference within the PKA regulatory subunit compared to C8-substituted analogs like 8-Br-cAMP.
For researchers aiming to dissect the specific roles of PKA isozymes or requiring a well-characterized, potent PKA activator, 8-Br-cAMP is a strong candidate. However, to definitively compare the potency and isozyme selectivity of this compound and 8-Br-cAMP in a specific experimental context, it is highly recommended to perform a direct comparative study using the detailed protocols provided in this guide. Such an approach will yield the most accurate and relevant data to inform the selection of the appropriate cAMP analog for your research needs.
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of protein kinase isozymes by cyclic nucleotide analogs used singly or in combination. Principles for optimizing the isozyme specificity of analog combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 2-Cl-cAMP: A Comparative Guide to its Interaction with Nucleotide-Binding Proteins
For researchers, scientists, and drug development professionals, understanding the precise interactions of cyclic adenosine (B11128) monophosphate (cAMP) analogs is paramount for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of 2-chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP) with a panel of key nucleotide-binding proteins. By presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks, this document aims to be an essential resource for evaluating the selectivity profile of this important cAMP analog.
The second messenger cAMP is a ubiquitous signaling molecule that governs a vast array of physiological processes. Its effects are primarily mediated through the activation of specific downstream effector proteins, most notably Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (EPAC). The development of cAMP analogs, such as this compound, has been instrumental in elucidating the distinct roles of these effector pathways. However, the utility of these analogs is contingent on a thorough understanding of their selectivity and potential off-target effects. This guide delves into the cross-reactivity of this compound with other significant nucleotide-binding proteins, including cyclic nucleotide-gated (CNG) ion channels and phosphodiesterases (PDEs), providing a comprehensive overview for the discerning researcher.
Comparative Analysis of Binding Affinities
To facilitate a clear comparison of the binding characteristics of this compound and its parent molecule, cAMP, across different protein families, the following table summarizes the available quantitative data. The binding affinity is typically represented by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values indicate a higher binding affinity.
| Target Protein | Ligand | Binding Affinity (µM) | Comments |
| Protein Kinase A (PKA) | |||
| PKA Type I (α/β) | cAMP | ~0.1 - 1.0 | High affinity binding, primary target. |
| This compound | Data not available | Expected to bind, but specific affinity data is limited. | |
| PKA Type II (α/β) | cAMP | ~0.1 - 1.0 | High affinity binding, primary target. |
| This compound | Data not available | Expected to bind, but specific affinity data is limited. | |
| EPAC | |||
| EPAC1 | cAMP | ~1 - 4 | Binds with high affinity to activate Rap GEF activity. |
| This compound | Data not available | Expected to bind, but specific affinity data is limited. | |
| EPAC2 | cAMP | ~1.2 (Site B) | Possesses two cAMP binding domains with different affinities. |
| This compound | Data not available | Expected to bind, but specific affinity data is limited. | |
| CNG Channels | |||
| Olfactory (CNGA2/A4/B1b) | cAMP | ~1 | Important for sensory signal transduction.[1] |
| This compound | Data not available | Potential for interaction due to conserved binding domain. | |
| Retinal (CNGA1/B1) | cGMP | ~30 (cGMP) | Primarily gated by cGMP, but can be activated by cAMP.[1] |
| This compound | Data not available | Cross-reactivity is possible but likely to be low. | |
| Phosphodiesterases (PDEs) | |||
| PDE4 | cAMP | Substrate | cAMP-specific PDEs that hydrolyze cAMP. |
| This compound | Data not available | May act as a substrate or inhibitor. |
Note: The table highlights a significant gap in the publicly available, specific quantitative binding data for this compound across these key protein families. Researchers are encouraged to perform direct binding studies to ascertain the precise affinity and selectivity of this analog in their experimental systems.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the primary cAMP signaling pathway and a typical experimental workflow.
The diagram above illustrates the central role of cAMP in intracellular signaling. Upon stimulation of G-protein coupled receptors (GPCRs), adenylyl cyclase is activated to produce cAMP from ATP. cAMP then activates its primary effectors, PKA and EPAC, leading to downstream cellular responses. It can also directly gate CNG channels and is degraded by PDEs. This compound is designed to mimic cAMP and can potentially interact with any of these cAMP-binding proteins.
The workflow diagram outlines the key steps in a competitive binding assay, a common method to determine the binding affinity of a compound like this compound. This technique measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the target protein. The resulting data allows for the calculation of the IC50 and Ki values, providing a quantitative measure of binding affinity.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting binding data and for designing new studies. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for a nucleotide-binding protein.
Objective: To determine the inhibition constant (Ki) of this compound for a specific nucleotide-binding protein using a competitive radioligand binding assay.
Materials:
-
Purified nucleotide-binding protein (e.g., PKA regulatory subunit, EPAC)
-
Radiolabeled cAMP (e.g., [³H]cAMP)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Protein Preparation:
-
Dilute the purified protein to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Ligand Preparation:
-
Prepare a stock solution of [³H]cAMP in Assay Buffer. The final concentration in the assay should be close to its Kd for the target protein to ensure adequate signal-to-noise ratio.
-
Prepare a series of dilutions of unlabeled this compound in Assay Buffer, typically spanning a concentration range from 10⁻¹² M to 10⁻⁴ M.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Add protein, [³H]cAMP, and Assay Buffer.
-
Non-specific Binding: Add protein, [³H]cAMP, and a high concentration of unlabeled cAMP (e.g., 100 µM).
-
Competition: Add protein, [³H]cAMP, and each dilution of this compound.
-
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the free radioligand.
-
Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]cAMP.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the protein.[2][3][4]
-
Conclusion
While this compound is a valuable tool for studying cAMP-mediated signaling, a comprehensive understanding of its cross-reactivity profile is essential for the accurate interpretation of experimental results. This guide highlights the current landscape of knowledge regarding its interaction with key nucleotide-binding proteins. The conspicuous absence of specific quantitative binding data for this compound across PKA isoforms, EPAC isoforms, CNG channels, and PDEs underscores the need for further investigation. The provided experimental protocol offers a robust framework for researchers to determine these crucial parameters in their own systems. By carefully characterizing the selectivity of this compound, the scientific community can continue to leverage this and other cAMP analogs to unravel the complexities of cellular signaling in both health and disease.
References
Quantitative Comparison of PKA Isozyme Activation by 2-Cl-cAMP: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cyclic AMP (cAMP) analogs and Protein Kinase A (PKA) isozymes is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative overview of the activation of PKA isozymes by 2-chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP), supported by experimental data and detailed protocols.
PKA Signaling Pathway and Isozyme Diversity
Protein Kinase A is a key enzyme in cellular signaling, mediating the effects of the second messenger cAMP. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating downstream target proteins.
There are four major isoforms of the regulatory subunit: RIα, RIβ, RIIα, and RIIβ, which give rise to two main types of PKA isozymes: type I (containing RIα or RIβ) and type II (containing RIIα or RIIβ). These isozymes exhibit distinct tissue distribution, subcellular localization, and affinities for cAMP analogs, allowing for precise spatial and temporal control of cellular processes.
Caption: PKA signaling pathway activated by cAMP or its analogs.
Quantitative Comparison of PKA Isozyme Activation by this compound
| PKA Isozyme | Activator | Activation Constant (Ka) / EC50 | Selectivity Profile |
| Type Iα (RIα) | This compound | Data not available | Generally shows preference for Type I isozymes |
| Type Iβ (RIβ) | This compound | Data not available | Data not available |
| Type IIα (RIIα) | This compound | Data not available | Generally shows lower affinity compared to Type I |
| Type IIβ (RIIβ) | This compound | Data not available | Data not available |
Note: The table above reflects the absence of specific, publicly available quantitative data for the activation of all four PKA isozymes by this compound. Researchers are encouraged to perform direct comparative studies using the experimental protocols outlined below to determine these values.
Experimental Protocols
Determining the activation constants of cAMP analogs for different PKA isozymes can be achieved through various methods. Below are detailed protocols for two common approaches: a fluorescence-based assay and a spectrophotometric kinase activity assay.
Fluorescence Anisotropy (FA) Based Ligand-Regulated Competition (LiReC) Assay
This high-throughput method directly measures the dissociation of the catalytic subunit from the regulatory subunit upon ligand binding.
Principle: A fluorescently labeled peptide inhibitor of PKA (e.g., a derivative of the PKA inhibitor peptide, PKI) competes with the regulatory subunit for binding to the catalytic subunit. When the labeled peptide is bound to the larger catalytic subunit, its fluorescence anisotropy is high. Upon addition of a cAMP analog, the holoenzyme dissociates, releasing the catalytic subunit, which can then be bound by the labeled peptide, leading to an increase in fluorescence anisotropy.
Materials:
-
Purified recombinant PKA holoenzymes (RIα, RIβ, RIIα, RIIβ)
-
This compound
-
Fluorescently labeled PKA inhibitor peptide (e.g., Texas Red-labeled IP20)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.4
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in Assay Buffer to create a concentration gradient.
-
Prepare a solution of the PKA holoenzyme and the fluorescently labeled inhibitor peptide in Assay Buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add a fixed volume of the PKA holoenzyme/labeled peptide solution to each well of the 384-well plate.
-
Add a small volume of the serially diluted this compound or control (buffer/solvent) to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence anisotropy of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence anisotropy values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal PKA activation.
-
Caption: Workflow for determining EC50 using Fluorescence Anisotropy.
Spectrophotometric Coupled-Enzyme Kinase Activity Assay
This method measures the kinase activity of the released catalytic subunits by coupling the production of ADP to the oxidation of NADH.
Principle: The active PKA catalytic subunit phosphorylates a substrate peptide, producing ADP. In the presence of phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK), ADP is converted back to ATP, and pyruvate is produced. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant PKA holoenzymes (RIα, RIβ, RIIα, RIIβ)
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Assay Buffer: 100 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM ATP
-
Coupling reagents: 1 mM PEP, 0.3 mg/mL NADH, 60 U/mL PK, 60 U/mL LDH
-
96-well UV-transparent microplates
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and serial dilutions in Assay Buffer.
-
Prepare a reaction mixture containing the PKA holoenzyme, substrate peptide, and coupling reagents in Assay Buffer.
-
-
Assay Setup:
-
Add the reaction mixture to each well of the 96-well plate.
-
Add the serially diluted this compound or control to the wells to initiate the reaction.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity against the logarithm of the this compound concentration.
-
Fit the data to a suitable enzyme activation model (e.g., Michaelis-Menten for activators) to determine the activation constant (Ka), which is the concentration of this compound that produces half-maximal activation.
-
By employing these methodologies, researchers can obtain the quantitative data necessary to build a comprehensive comparison of this compound's activation profile across the different PKA isozymes, paving the way for a deeper understanding of cAMP-mediated signaling and the development of isozyme-selective therapeutics.
A Comparative Guide to Epac Activation: Evaluating 2-Cl-cAMP and Its Alternatives in Signal Transduction Research
For researchers, scientists, and drug development professionals, understanding the precise activation of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of compounds used to activate the Exchange Protein directly Activated by cAMP (Epac) signaling pathway, a crucial mediator of various physiological processes. While the query specified 2-Cl-cAMP, current literature predominantly points to 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) as the gold-standard for selective Epac activation. This guide will therefore focus on a detailed comparison of 8-pCPT-2'-O-Me-cAMP with other relevant cAMP analogs, supported by experimental data and detailed protocols.
The discovery of Epac as a secondary receptor for cyclic AMP (cAMP) has unveiled a protein kinase A (PKA)-independent branch of cAMP signaling, implicated in processes ranging from insulin (B600854) secretion and cell adhesion to cardiac hypertrophy.[1][2] Consequently, the development of pharmacological tools to selectively probe Epac function has been a key area of research.
Performance Comparison of Epac Activators
The ideal Epac activator exhibits high potency and selectivity for Epac over the classical cAMP effector, PKA. The following table summarizes the quantitative performance of 8-pCPT-2'-O-Me-cAMP against other commonly used cAMP analogs.
| Compound | Target Selectivity | EC50/AC50 for Epac1 | EC50 for PKA | Key Characteristics |
| 8-pCPT-2'-O-Me-cAMP | Epac Selective | ~2.2 µM[3] | >100 µM[4] | Widely regarded as the most selective and potent Epac activator. Its 2'-O-methyl group confers high selectivity against PKA.[5] |
| 8-Bromo-cAMP (8-Br-cAMP) | Non-selective | Activates Epac | Activates PKA | A traditional cAMP analog that activates both PKA and Epac, making it useful for studying general cAMP effects but not for dissecting the specific roles of Epac. |
| N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) | PKA Selective | Does not activate Epac | Activates PKA | A PKA-selective activator, often used as a negative control in Epac-focused studies to delineate PKA-dependent signaling events. |
| cAMP | Endogenous Activator | ~30 µM | Activates PKA | The natural intracellular second messenger that activates both Epac and PKA. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Rap1 Activation Assay (Pull-Down Method)
This assay measures the activation of Rap1, a direct downstream effector of Epac.
Materials:
-
Cells of interest
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
GST-RalGDS-RBD (Rap binding domain) fusion protein conjugated to agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the Epac activator or control compounds for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down of Active Rap1: Incubate equal amounts of protein lysate with GST-RalGDS-RBD agarose beads. The beads will specifically bind to the active, GTP-bound form of Rap1.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody.
-
Detection: Use a chemiluminescence-based detection system to visualize the bands corresponding to active Rap1.
-
Analysis: Quantify the band intensity to compare the levels of Rap1 activation between different treatments.
PKA Activity Assay (Kinase Assay)
This assay measures the catalytic activity of PKA by detecting the phosphorylation of a specific substrate.
Materials:
-
Cell lysates or purified PKA
-
PKA-selective activator (e.g., 6-Bnz-cAMP) or non-selective activator (e.g., 8-Br-cAMP)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or a phospho-specific antibody for non-radiolabeled ATP)
Protocol:
-
Sample Preparation: Prepare cell lysates or purified PKA samples.
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the sample, PKA substrate peptide, and kinase reaction buffer.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. If using a radiolabeled ATP, [γ-³²P]ATP is commonly used.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose paper.
-
Detection of Phosphorylation:
-
Radiolabeled method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radiolabeled method: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The detection can be performed using an ELISA-based format with a colorimetric or fluorescent readout.
-
-
Analysis: Calculate the PKA activity based on the amount of phosphorylated substrate, and compare the activity levels between different treatments.
Conclusion
The selective activation of the Epac signaling pathway is a critical tool for dissecting its role in cellular physiology and pathology. While this compound is not the preferred tool for this purpose, 8-pCPT-2'-O-Me-cAMP stands out as a highly selective and potent activator of Epac, demonstrating minimal cross-reactivity with PKA. In contrast, traditional cAMP analogs like 8-Br-cAMP activate both pathways, while compounds such as 6-Bnz-cAMP offer selective activation of PKA. The use of these well-characterized tools, in conjunction with robust experimental protocols like the Rap1 activation and PKA activity assays, allows researchers to delineate the distinct contributions of the Epac and PKA signaling cascades in their specific experimental systems. This comparative guide provides the necessary information for the informed selection and application of these compounds in advancing our understanding of cAMP-mediated signal transduction.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: 2-Cl-cAMP vs. Phosphodiesterase Inhibitors like IBMX for Elevating cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
In the study of cyclic AMP (cAMP) signaling pathways, researchers frequently employ pharmacological tools to elevate intracellular cAMP levels and activate its primary effector, Protein Kinase A (PKA). Two common strategies involve the use of cAMP analogs, such as 2-Chloro-adenosine-3',5'-cyclic monophosphate (2-Cl-cAMP), and phosphodiesterase (PDE) inhibitors, with 3-isobutyl-1-methylxanthine (B1674149) (IBMX) being a widely used example. While both approaches achieve the goal of augmenting cAMP signaling, they do so through fundamentally different mechanisms, leading to distinct experimental outcomes and potential off-target effects. This guide provides an objective comparison of this compound and IBMX, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: Direct Agonism vs. Indirect Accumulation
The primary distinction between this compound and IBMX lies in their interaction with the cAMP signaling cascade.
This compound is a cell-permeable analog of cAMP. It functions as a direct agonist of Protein Kinase A (PKA). By mimicking the action of endogenous cAMP, this compound binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate downstream target proteins. Notably, this compound exhibits selectivity for the 'B' site on both type I and type II PKA regulatory subunits.[1]
IBMX , on the other hand, is a non-selective phosphodiesterase (PDE) inhibitor .[2] PDEs are enzymes responsible for the degradation of cAMP, and by inhibiting their activity, IBMX leads to the accumulation of endogenous cAMP produced by adenylyl cyclase.[2] This indirect mechanism means the magnitude of the cAMP increase is dependent on the basal or stimulated activity of adenylyl cyclase in the specific cell type. IBMX inhibits a broad range of PDE isozymes.[3]
Quantitative Comparison of this compound and IBMX
The following table summarizes key quantitative parameters for this compound and IBMX. It is important to note that direct comparative studies are limited, and potency can vary significantly depending on the cell type and experimental conditions.
| Parameter | This compound | IBMX |
| Primary Target | Protein Kinase A (PKA) regulatory subunits | Phosphodiesterases (PDEs) |
| Mechanism | Direct Agonist | Non-selective Inhibitor |
| Potency (PKA Activation) | EC50 for in-cell PKA activation is estimated to be in the low micromolar range, though direct values are not readily available. It's important to note that the in-cell EC50 for cAMP itself is significantly higher (micromolar) than in vitro (nanomolar).[4][5] | Indirectly activates PKA by increasing endogenous cAMP. Efficacy is cell-type dependent. |
| Potency (PDE Inhibition) | Not applicable | IC50 values vary by PDE isoform: PDE1 (~19 µM), PDE2 (~50 µM), PDE3 (~18 µM), PDE4 (~13 µM), PDE5 (~32 µM). |
| Specificity | Selective for PKA, particularly the 'B' site on regulatory subunits.[1] | Non-selective, inhibits multiple PDE families. |
| Known Off-Target Effects | Limited data available on off-target effects. | Antagonist at adenosine (B11128) receptors (A1 and A2). May also block the inhibitory G-protein (Gi) at higher concentrations. |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and IBMX, the following diagrams illustrate their points of action within the cAMP signaling pathway.
References
- 1. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic adenosine monophosphate (cAMP) analog and phosphodiesterase inhibitor (IBMX) ameliorate human sperm capacitation and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Cl-cAMP: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for laboratory safety and environmental stewardship. 2-Chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP), an analog of cyclic AMP (cAMP), necessitates careful disposal due to its chemical properties. While specific disposal guidelines for this compound are not extensively documented, this guide provides a comprehensive framework based on best practices for handling analogous laboratory chemicals and hazardous waste management.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of explicit disposal directives for this compound, it must be managed as a hazardous chemical waste. This compound should never be disposed of down the sanitary sewer or in regular solid waste.[1][2] Improper disposal can lead to environmental contamination and potential regulatory violations.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, strict adherence to safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use. |
| Body Protection | A standard laboratory coat is necessary to prevent skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the safe collection and disposal of this compound.
-
Waste Identification and Segregation:
-
Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1][5] The container should be in good condition with a tightly fitting screw cap.[5]
-
Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity to allow for expansion.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Chloroadenosine-3',5'-cyclic monophosphate".[4]
-
Include any other components of the waste mixture and their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Toxic").
-
-
Storage:
-
Disposal Request:
Experimental Protocols Context
The disposal procedures outlined above are critical in the context of various experimental uses of this compound. For instance, in studies involving cell signaling pathways where this compound is used as a stable cAMP analog, the resulting cell culture media, buffers, and any unused stock solutions would be considered contaminated and must be disposed of as hazardous chemical waste. Similarly, in protocols for studying adenosine (B11128) receptor activation, all materials that come into contact with this compound should be handled and disposed of according to the hazardous waste procedures described.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is a general guide based on best practices for laboratory chemical waste. Always consult your institution's specific hazardous waste management policies and your Environmental Health and Safety department for guidance on the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Cl-cAMP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloroadenosine-3',5'-cyclic monophosphate (2-Cl-cAMP). Adherence to these procedures is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound, which is a white, solid substance, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is available, respiratory protection is not typically required. However, if dust formation is likely, a particle filter respirator is recommended.[1]
Safety and Handling Quantitative Data
The following table summarizes key safety and handling information for 2-Chloroadenosine, a closely related compound. This data should be considered relevant for the safe handling of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₀H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 301.69 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Potential Health Effects | May be harmful if inhaled, absorbed through the skin, or swallowed. May cause irritation to the respiratory tract, skin, and eyes.[2] | [2] |
| Storage | Store in a freezer. | [1] |
| Incompatible Materials | Oxidizing agents.[1][2] | [1][2] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2] | [2] |
Experimental Protocols: Handling and Solution Preparation
General Handling Precautions:
-
Handle this compound in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Ensure adequate ventilation in the work area.[2]
Preparation of a Stock Solution (Example Protocol):
This is a general guideline for preparing a stock solution. Specific concentrations will depend on the experimental requirements.
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Weigh the compound: In a well-ventilated area or chemical fume hood, carefully weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to the appropriate solvent (e.g., deionized water, buffer). Refer to product-specific information for solubility characteristics.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container in a freezer as recommended.[1]
Operational and Disposal Plans
Spill Response:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1][2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of the contained spill material and any contaminated cleaning materials as hazardous waste.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow the product to enter drains or the environment.[2]
-
For chlorinated compounds, disposal may involve incineration in a permitted hazardous waste facility. It is crucial to consult with your institution's environmental health and safety department for specific disposal procedures.
Visualizing Key Processes
To further clarify the procedures and the biological context of this compound, the following diagrams are provided.
Caption: A logical workflow for the safe handling of this compound.
Caption: The signaling cascade involving cAMP, mimicked by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
